Squalamine
Description
This compound has been reported in Squalus acanthias with data available.
This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 5 investigational indications.
from dogfish shark Squalus acanthias; structure given in first source
See also: this compound Lactate (active moiety of).
Properties
IUPAC Name |
[(3R,6R)-6-[(3S,5R,7R,8R,9S,10S,13R,14S,17R)-3-[3-(4-aminobutylamino)propylamino]-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptan-3-yl] hydrogen sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H65N3O5S/c1-23(2)31(42-43(39,40)41)12-9-24(3)27-10-11-28-32-29(14-16-34(27,28)5)33(4)15-13-26(21-25(33)22-30(32)38)37-20-8-19-36-18-7-6-17-35/h23-32,36-38H,6-22,35H2,1-5H3,(H,39,40,41)/t24-,25-,26+,27-,28+,29+,30-,31-,32+,33+,34-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIRKNQLZZXALBI-MSVGPLKSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CCC(C)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)NCCCNCCCCN)C)O)C)OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC[C@H](C(C)C)OS(=O)(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@@H]4[C@@]3(CC[C@@H](C4)NCCCNCCCCN)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H65N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40869971 | |
| Record name | Squalamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40869971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
628.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
148717-90-2 | |
| Record name | Squalamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=148717-90-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Squalamine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148717902 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Squalamine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06461 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Squalamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40869971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SQUALAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F8PO54Z4V7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Chemical structure and synthesis of squalamine lactate
An In-depth Technical Guide to the Chemical Structure and Synthesis of Squalamine Lactate
Introduction
This compound is a cationic, amphipathic aminosterol originally isolated in 1993 from tissues of the dogfish shark, Squalus acanthias.[1] It consists of a sulfated bile salt steroid core coupled to the polyamine spermidine.[1] This unique structure imparts a broad spectrum of biological activities, including antimicrobial and anti-angiogenic properties. This compound lactate is the lactate salt form of this compound, developed for clinical investigation.[2] Its most notable therapeutic application has been in the treatment of neovascular age-related macular degeneration (AMD) due to its ability to inhibit endothelial cell proliferation and migration stimulated by various growth factors.[3][4]
This technical guide provides a comprehensive overview of the chemical structure and synthesis of this compound lactate, intended for researchers, scientists, and professionals in drug development.
Chemical Structure of this compound Lactate
This compound is an aminosterol conjugate with a complex and unprecedented chemical structure for a natural product.[1] The molecule's architecture is fundamentally amphipathic, featuring a hydrophobic steroid nucleus and a hydrophilic polyamine side chain.
Key Structural Features:
-
Sterol Core: The foundation is a cholestane skeleton, a C27 steroid. Key stereochemical features include a trans-fused A/B ring system (5α-cholestane) and a 7α-hydroxyl group.[5]
-
Polyamine Side Chain: A spermidine moiety is attached to the C-3 position of the sterol core via an amino linkage (3β-amino configuration).[1] This polycationic chain is crucial for many of this compound's biological interactions.
-
Sulfated Side Chain: The aliphatic side chain at C-17 terminates with a sulfate group attached to the hydroxyl at the C-24 position. The stereochemistry at this position is specifically (24R).[1]
-
Lactate Salt: For pharmaceutical use, the basic this compound molecule is prepared as its lactate salt. The lactate anion forms an ionic bond with one of the protonated amino groups of the spermidine chain.[2]
At physiological pH, the spermidine moiety is polycationic, while the sulfate group is anionic, making the molecule a zwitterion with a net positive charge.[1]
Systematic IUPAC Name: [(3R,6R)-6-[(3S,5R,7R,8R,9S,10S,13R,14S,17R)-3-[3-(4-aminobutylamino)propylamino]-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptan-3-yl] hydrogen sulfate;(2S)-2-hydroxypropanoic acid;hydrate.[2]
Data Presentation: Chemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C37H73N3O9S (hydrate) | [2][6] |
| Molecular Weight | 736.1 g/mol (hydrate) | [2][6] |
| Parent Compound | This compound | [2] |
| Parent Formula | C34H65N3O5S | [5][7] |
| Parent Mol. Weight | 628.0 g/mol | [5][7] |
| Appearance | Lyophilized powder | [8] |
| Purity | >97% (for research-grade material) | [8][9] |
Synthesis of this compound Lactate
Due to the low natural abundance of this compound, chemical synthesis is necessary to obtain sufficient quantities for research and clinical trials.[10] Various synthetic routes have been developed, typically starting from commercially available and structurally related steroids. The main challenges in the synthesis include the stereoselective construction of the sterol core, the efficient introduction of the spermidine side chain, and the regioselective sulfation of the C-24 hydroxyl group.
General Synthetic Strategy
Most syntheses follow a convergent approach where the modified sterol core is prepared separately from the polyamine side chain, which is then coupled in a later step. A key transformation is often a reductive amination reaction to attach the spermidine moiety to the C-3 keto group of a cholestan-3-one intermediate.[11]
Key Synthetic Routes
-
Synthesis from Methyl Chenodeoxycholanate: A concise and highly stereoselective synthesis was developed starting from readily available methyl chenodeoxycholanate, which already contains the required 7α-hydroxyl group. The synthesis was accomplished in nine steps with an overall yield of 14%.[12] Key steps included the construction of the trans A/B-ring system and an efficient asymmetric isopropylation to introduce the C-24R hydroxyl group.[12]
-
Synthesis from a Microbial Metabolite: A short formal synthesis was described starting from 3-keto-23,24-bisnorchol-4-en-22-ol.[13] This route utilizes a microbial biotransformation as a key step to introduce necessary hydroxyl groups. The efficiency of this route relies on the regioselective oxidation and sulfation at the C-24 position in the presence of a free C-7 alcohol.[13]
-
Synthesis from Desmosterol: A formal total synthesis was achieved from a derivative of desmosterol.[10][14] This route involved 11 steps to reach this compound, with a key intermediate, (5α,7α,24R)-7,24-dihydroxy-cholestan-3-one, being synthesized in 10 steps with a 16% overall yield.[14] The final reductive amination step was optimized by using sodium cyanoborohydride to achieve a 60% yield for that specific step.[10]
Data Presentation: Synthesis Yields
| Starting Material | Number of Steps | Overall Yield | Source(s) |
| Methyl Chenodeoxycholanate | 9 | 14% | [12] |
| Desmosterol Derivative | 11 | 7.4% | [14] |
| 3-Keto-5α-chenodeoxycholanate | 14 | 19% | [15] |
Experimental Protocols
Detailed experimental procedures are critical for the successful synthesis of complex molecules like this compound. Below are representative protocols for two key stages of the synthesis: the attachment of the polyamine side chain and the final salt formation.
Protocol 1: Reductive Amination for Spermidine Attachment (Representative)
This protocol is a representative procedure for the key reductive amination step based on methods described in the literature for attaching polyamines to steroid ketones.[11]
Objective: To couple a 3-keto-cholestane intermediate with a spermidine equivalent via reductive amination.
Materials & Equipment:
-
6-ketocholestanol (or analogous 3-keto-squalamine precursor)
-
Spermine or spermidine equivalent
-
Titanium(IV) isopropoxide
-
Sodium borohydride (NaBH4) or Sodium cyanoborohydride (NaBH3CN)
-
Anhydrous methanol
-
Two-necked round-bottom flask, magnetic stirrer, argon/nitrogen inlet, low-temperature bath (-78 °C)
Procedure:
-
A mixture of the steroid ketone (1.0 eq), titanium(IV) isopropoxide (5.2 eq), and the polyamine (2.5 eq) is placed under an inert argon atmosphere in a two-necked round-bottom flask.[11]
-
Anhydrous methanol is added, and the resulting mixture is stirred at room temperature for 12 hours to facilitate the formation of the imine intermediate.[11]
-
The flask is then cooled to -78 °C in a dry ice/acetone bath.
-
Sodium borohydride (2.5 eq) is added portion-wise to the cold, stirring mixture.[11] The stirring is continued for an additional 2 hours at this temperature to reduce the imine to the secondary amine.[11]
-
The reaction is quenched by the slow addition of water (e.g., 1 mL) and the mixture is allowed to warm to room temperature while stirring for 20-30 minutes.[11]
-
The crude product is then extracted using an appropriate organic solvent (e.g., dichloromethane), washed, dried, and purified by column chromatography on silica gel to afford the desired aminosterol.[11]
Protocol 2: Preparation of this compound Lactate (Final Step)
This protocol is adapted from a patent describing the synthesis of crystalline this compound lactate.
Objective: To convert crude this compound free base into the solid lactate salt.
Materials & Equipment:
-
Crude this compound (from previous synthetic step)
-
Anhydrous 200 proof ethanol
-
L-(+)-Lactic acid (90% aqueous solution)
-
75-L reactor equipped with a mechanical stirrer, addition funnel, thermocouple, and nitrogen inlet.
Procedure:
-
Charge the reactor with crude this compound (e.g., 2,250 g, 3.58 mol) and anhydrous ethanol (38 L).
-
Stir the mixture and heat to 35-45 °C until all solids dissolve.
-
In a separate container, prepare a solution of L-(+)-lactic acid (e.g., 717 g, 7.16 mol) in anhydrous ethanol (4 L).
-
Slowly add the lactic acid solution to the this compound solution over a period of 1-2 hours, maintaining the internal temperature at 35-45 °C.
-
After the addition is complete, hold the mixture at 35-45 °C for 1 hour.
-
Cool the mixture to 20-25 °C over 1 hour. A solid precipitate should form.
-
Continue cooling the mixture to 0-5 °C and hold for at least 3 hours.
-
Isolate the solid product by filtration and wash the filter cake with cold (0-5 °C) anhydrous ethanol (e.g., 2 x 4 L).
-
Dry the product under vacuum at 40-50 °C to a constant weight to yield this compound lactate.
Mechanism of Action: Inhibition of VEGF Signaling
This compound's anti-angiogenic activity is a result of its multifaceted interference with cellular signaling cascades common to vascular endothelial growth factor (VEGF) and other mitogens.[3][16] It does not directly inhibit VEGF production by tumor cells but rather blocks the response of endothelial cells to these growth factors.[17] this compound binds to intracellular membranes and displaces electrostatically bound proteins, including calmodulin.[1][16] This disruption inhibits downstream signaling pathways, including the MAPK and Focal Adhesion Kinase (FAK) pathways, which are critical for endothelial cell proliferation, migration, and tube formation.[4][18]
Conclusion
This compound lactate is a fascinating molecule, both for its complex chemical structure and its potent, multi-faceted biological activity. Its total synthesis has been achieved through various innovative routes, enabling its advancement into clinical trials. The key synthetic transformations, particularly the stereoselective formation of the steroid core and the efficient coupling of the spermidine side chain, represent significant achievements in organic synthesis. Understanding the detailed structure and synthetic pathways of this compound lactate is crucial for the development of new analogs and for optimizing its production for potential therapeutic applications in oncology and ophthalmology.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound Lactate | C37H73N3O9S | CID 72734342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound and Its Aminosterol Derivatives: Overview of Biological Effects and Mechanisms of Action of Compounds with Multiple Therapeutic Applications [mdpi.com]
- 4. Squalamines in Blockade of Tumor-Associated Angiogenesis and Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C34H65N3O5S | CID 72495 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. GSRS [precision.fda.gov]
- 8. Frontiers | this compound and Its Derivatives Modulate the Aggregation of Amyloid-β and α-Synuclein and Suppress the Toxicity of Their Oligomers [frontiersin.org]
- 9. This compound and Its Derivatives Modulate the Aggregation of Amyloid-β and α-Synuclein and Suppress the Toxicity of Their Oligomers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 77(P-2) Formal Total Synthesis of this compound from Desmosterol [jstage.jst.go.jp]
- 11. This compound and Aminosterol Mimics Inhibit the Peptidoglycan Glycosyltransferase Activity of PBP1b - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. A short formal synthesis of this compound from a microbial metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Formal synthesis of this compound from desmosterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. file.medchemexpress.com [file.medchemexpress.com]
- 17. researchgate.net [researchgate.net]
- 18. This compound blocks tumor-associated angiogenesis and growth of human breast cancer cells with or without HER-2/neu overexpression - PMC [pmc.ncbi.nlm.nih.gov]
Squalamine: An In-Depth Technical Guide to its In Vitro and In Vivo Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Squalamine, a natural aminosterol initially isolated from the dogfish shark (Squalus acanthias), has garnered significant scientific interest due to its diverse biological activities.[1][2][3] This cationic, water-soluble steroid is characterized by a polyamine moiety attached to a sterol core, a structure that underpins its unique mechanism of action.[2][4] Extensive in vitro and in vivo research has demonstrated its potent anti-angiogenic, anti-tumor, broad-spectrum antimicrobial, and neuroprotective properties.[1][5][6] This technical guide provides a comprehensive overview of the key findings from these studies, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.
I. Anti-Angiogenic and Anti-Tumor Effects
This compound's most extensively studied effect is its inhibition of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis.[1][7][8] Unlike cytotoxic agents, this compound does not directly kill tumor cells but rather targets the tumor's blood supply.[7][8]
In Vitro Studies
In vitro studies have been instrumental in elucidating the molecular mechanisms behind this compound's anti-angiogenic activity. A primary target is the vascular endothelial growth factor (VEGF) signaling pathway in endothelial cells.[1][9] this compound has been shown to inhibit the proliferation and migration of human umbilical vein endothelial cells (HUVECs) stimulated by various mitogens, including VEGF.[1][4] It effectively blocks VEGF-induced endothelial tube-like formation, a key step in angiogenesis.[1][10] This is achieved, in part, by preventing the phosphorylation of Focal Adhesion Kinase (FAK) and disrupting the assembly of actin stress fibers, which are crucial for cell motility and structural integrity.[1][9] Furthermore, this compound is thought to interact with calmodulin and the Na+/H+ exchanger isoform NHE3, thereby modulating intracellular pH and signaling in vascular endothelial cells.[1][4]
In Vivo Studies
The anti-angiogenic and anti-tumor efficacy of this compound has been validated in numerous preclinical animal models.[1][7][8] In tumor xenograft studies, this compound has demonstrated antitumor activity as a single agent and, more effectively, in combination with chemotherapeutic agents or radiation therapy.[1][4] It has shown efficacy against a range of cancer types, including ovarian, non-small cell lung, breast, pancreatic, glioblastoma, and hepatic cancers.[1] For instance, in models of human breast cancer, this compound inhibited tumor progression in both HER2-negative and HER2-overexpressing xenografts.[1][9]
Quantitative Data from In Vitro and In Vivo Studies
| Study Type | Model/Cell Line | This compound Concentration/Dose | Key Quantitative Findings | Reference |
| In Vitro | Human Umbilical Vein Endothelial Cells (HUVECs) | 160 nanomolar | Halted proliferation of HUVECs. | [1] |
| In Vitro | Human Umbilical Vein Endothelial Cells (HUVECs) | Not specified | Markedly reduced VEGF-mediated endothelial tube-like formations. | [1] |
| In Vivo | Human MCF-7 Breast Tumor Xenografts | Not specified | Inhibited cancer progression. | [1] |
| In Vivo | Human Ovarian Cancer Xenografts | Not specified | Assessed for inhibitory effects. | [1] |
| In Vivo | Rat Brain Endothelial Cells | Not specified | Inhibited mitogen-mediated proliferation and migration. | [1] |
| In Vivo | Multiple Animal Models | Not specified | Inhibits angiogenesis and solid tumor growth. | [7][8] |
| In Vivo | Chick Chorioallantoic Membrane | Not specified | Perturbed the primitive vascular bed. | [7][8] |
Experimental Protocols
A detailed methodology for a key in vivo experiment is provided below:
MCF-7/HER2 Breast Cancer Xenograft Model
-
Animal Model: Nude mice.
-
Cell Line: MCF-7 human breast cancer cells overexpressing HER2 (MCF-7/HER2).
-
Tumor Implantation: MCF-7/HER2 cells are implanted subcutaneously into the mice.
-
Treatment Initiation: When tumors reach a volume of 50-75 mm³, treatment is initiated.
-
Treatment Groups:
-
Control (vehicle).
-
Trastuzumab alone (8 mg/kg loading dose, then 4 mg/kg weekly).
-
This compound alone (2 mg/kg daily for 28 days).
-
Combination of trastuzumab and this compound.
-
-
Endpoint: Tumor growth is monitored and measured over the course of the treatment.[9]
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound's anti-angiogenic signaling pathway.
Caption: A typical in vivo tumor xenograft experimental workflow.
II. Antimicrobial Effects
This compound exhibits broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[4][11][12][13] Its mechanism of action differs between these two types of bacteria.
In Vitro Studies
Against Gram-negative bacteria, this compound's action is similar to that of colistin, involving an initial interaction with the negatively charged phosphate groups in the outer membrane, leading to membrane disruption.[11][12] In contrast, with Gram-positive bacteria, this compound causes membrane depolarization, resulting in rapid cell death.[11][13] Studies have shown that this compound can induce the release of intracellular ATP from bacteria, indicating membrane damage.[12][13]
Quantitative Data from In Vitro Antimicrobial Studies
| Bacterial Strain | This compound MIC (mg/L) | Reference |
| Escherichia coli (ATCC 25922) | 2 | [13] |
| Pseudomonas aeruginosa (ATCC 27853) | 8 | [13] |
| Staphylococcus aureus (ATCC 25923) | 2 | [13] |
| Streptococcus pneumoniae (clinical isolate) | 32 | [13] |
III. Neuroprotective Effects in Neurodegenerative Disease Models
More recently, this compound has been investigated for its potential therapeutic role in neurodegenerative diseases, particularly Parkinson's disease.[5][14][15] The rationale stems from its ability to interact with cell membranes and displace membrane-bound proteins.
In Vitro and In Vivo Studies
The aggregation of α-synuclein is a key pathological hallmark of Parkinson's disease. In vitro studies have shown that this compound can inhibit the aggregation of α-synuclein and displace it from cell membranes.[2][16] This effect has been further demonstrated in in vivo models. In C. elegans models of Parkinson's disease, this compound treatment reduced α-synuclein aggregation and alleviated associated muscle paralysis.[16] In mouse models of Parkinson's, orally administered this compound was shown to restore disordered colonic motility, a common non-motor symptom of the disease, by restoring the excitability of intrinsic primary afferent neurons in the enteric nervous system.[15] A synthetic version of this compound, ENT-01, has undergone clinical trials for constipation associated with Parkinson's disease.[14][16]
Logical Relationship Diagram
Caption: this compound's proposed mechanism in neurodegeneration.
Conclusion
This compound is a multifaceted natural compound with significant therapeutic potential across various disease areas. Its unique mechanism of action, primarily centered on its interaction with cell membranes and modulation of key signaling pathways, makes it a compelling candidate for further drug development. The extensive body of in vitro and in vivo research provides a strong foundation for its continued investigation in oncology, infectious diseases, and neurodegenerative disorders. This guide has summarized the core findings to aid researchers and drug development professionals in their understanding and future exploration of this promising molecule.
References
- 1. Squalamines in Blockade of Tumor-Associated Angiogenesis and Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound and Its Aminosterol Derivatives: Overview of Biological Effects and Mechanisms of Action of Compounds with Multiple Therapeutic Applications [agris.fao.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound and trodusquemine: two natural products for neurodegenerative diseases, from physical chemistry to the clinic - Natural Product Reports (RSC Publishing) DOI:10.1039/D1NP00042J [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. This compound inhibits angiogenesis and solid tumor growth in vivo and perturbs embryonic vasculature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. This compound blocks tumor-associated angiogenesis and growth of human breast cancer cells with or without HER-2/neu overexpression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. New insights into the antibacterial mechanism of action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. This compound and Its Aminosterol Derivatives: Overview of Biological Effects and Mechanisms of Action of Compounds with Multiple Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Clinical results from Enterin trial - Cure Parkinson's [cureparkinsons.org.uk]
- 15. This compound Restores the Function of the Enteric Nervous System in Mouse Models of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. scienceofparkinsons.com [scienceofparkinsons.com]
The Pharmacological Profile of Squalamine and its Analogues: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Squalamine is a naturally occurring aminosterol compound first isolated from the tissues of the dogfish shark (Squalus acanthias).[1][2] This unique molecule has garnered significant scientific interest due to its broad spectrum of biological activities, including potent antimicrobial, anti-angiogenic, and antiviral properties.[1][2][3] Its multifaceted mechanism of action, primarily involving interactions with cellular membranes, sets it apart from many conventional therapeutic agents. This technical guide provides an in-depth overview of the pharmacological profile of this compound and its synthetic analogues, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.
Antimicrobial Activity
This compound exhibits robust activity against a wide range of pathogens, including Gram-positive and Gram-negative bacteria, fungi, and protozoa.[1][2] Its efficacy extends to multidrug-resistant (MDR) strains, making it a promising candidate for combating antimicrobial resistance.[1][4]
Mechanism of Action
The antimicrobial mechanism of this compound is primarily attributed to its ability to disrupt microbial cell membranes.[4][5]
-
Gram-Negative Bacteria: this compound interacts with the negatively charged phosphate groups in the outer membrane, leading to membrane disruption through a detergent-like mechanism.[5][6]
-
Gram-Positive Bacteria: It causes depolarization of the bacterial membrane, resulting in rapid cell death.[1][6] This is evidenced by the rapid release of intracellular ATP.[1]
Quantitative Antimicrobial Data
The following tables summarize the Minimum Inhibitory Concentrations (MICs) of this compound and its analogues against various microbial strains.
Table 1: Antibacterial Activity of this compound and its Analogues
| Compound | Organism | Strain | MIC (µg/mL) | Reference |
| This compound | Escherichia coli | ATCC 25922 | 2 | [1] |
| This compound | Escherichia coli | AG100 | 2 | [7] |
| This compound | Pseudomonas aeruginosa | ATCC 27853 | 8 | [1] |
| This compound | Staphylococcus aureus | ATCC 25923 | 2 | [1] |
| This compound | Methicillin-resistant Staphylococcus aureus (MRSA) | - | 2 | [8] |
| This compound | Vancomycin-resistant Enterococcus faecium (VRE) | - | 8 | [8] |
| Analogue 4k | Vancomycin-susceptible Enterococcus faecium | - | 4-16 | [4][8] |
| Analogue 4n | Methicillin-resistant Staphylococcus aureus (MRSA) | - | 4-16 | [4][8] |
| Analogue 4f | Carbapenem-resistant Acinetobacter baumannii | - | 16 | [4][8] |
| Analogue 4f | Carbapenem-resistant Pseudomonas aeruginosa | - | 16 | [4][8] |
Table 2: Antifungal Activity of this compound and its Analogues
| Compound | Organism | MIC (mg/L) | Reference |
| This compound | Candida albicans | 8-16 | [6] |
| This compound | Candida glabrata | 8-16 | [1] |
| This compound | Candida krusei | 8-16 | [1] |
| This compound | Cryptococcus neoformans | 8-16 | [6] |
| ASD 1 | Candida albicans | 1-2 | [6] |
| ASD 1 | Candida glabrata | 1-2 | [6] |
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol outlines the determination of Minimum Inhibitory Concentration (MIC) using the broth microdilution method.[5]
-
Preparation of Inoculum: A standardized suspension of the microbial culture is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution of Compound: The test compound (this compound or analogue) is serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the prepared microbial suspension.
-
Incubation: The plate is incubated at an appropriate temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Anti-Angiogenic Activity
This compound is a potent inhibitor of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis.[2][9][10]
Mechanism of Action
The anti-angiogenic effects of this compound are mediated through multiple mechanisms:
-
Inhibition of Na+/H+ Exchanger (NHE3): this compound binds to cell membranes and inhibits the NHE3 isoform of the sodium-proton exchanger.[1][6][11][12] This alters intracellular pH and disrupts downstream signaling pathways activated by angiogenic growth factors like Vascular Endothelial Growth Factor (VEGF) and Platelet-Derived Growth Factor (PDGF).[6][11]
-
Interaction with Calmodulin: this compound's interaction with calmodulin may also contribute to its anti-angiogenic effects.[11][12]
-
Inhibition of Kinase Phosphorylation: this compound has been shown to suppress VEGF-stimulated phosphorylation of Mitogen-Activated Protein Kinase (MAPK) and Focal Adhesion Kinase (FAK) in endothelial cells.[2][11][12]
Quantitative Anti-Angiogenic Data
Table 3: In Vitro Anti-Angiogenic and Cytotoxic Effects of this compound
| Assay | Cell Line | Parameter | Value | Reference |
| Endothelial Cell Proliferation | Human Umbilical Vein Endothelial Cells (HUVEC) | IC50 | 0.5 µM | [13] |
| Endothelial Cell Proliferation (VEGF-induced) | HUVEC | Maximal Suppression | 3.2 µM | [1][2] |
| Endothelial Cell Proliferation | Rat Brain Endothelial (RBE-4) | Inhibition at 50 µg/mL | 90.4% (VEGF), 89.0% (bFGF), 87.5% (PDGF) | [1] |
| Membrane Integrity | E. coli | EC50 | 14 µM | [1] |
| Membrane Integrity | Wehi-231 cells | EC50 | 51 µM | [1] |
| Cytotoxicity | A549 Human Lung Cells | IC50 | 67 mg/L | [8] |
Experimental Protocol: Endothelial Cell Proliferation Assay
This protocol describes a method to assess the effect of this compound on endothelial cell proliferation.[14][15]
-
Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded in a 96-well plate coated with fibronectin and allowed to attach.
-
Treatment: The cells are treated with various concentrations of this compound in the presence or absence of a mitogen such as VEGF (e.g., 50 ng/mL).
-
Incubation: The plate is incubated for a period of 3 to 8 days.
-
Proliferation Assessment: Cell proliferation is quantified using a suitable method, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.
-
Data Analysis: The results are analyzed to determine the dose-dependent effect of this compound on cell proliferation and to calculate parameters like IC50.
Antiviral Activity
This compound has demonstrated broad-spectrum antiviral activity against both RNA and DNA enveloped viruses.[3][16]
Mechanism of Action
The proposed antiviral mechanism of this compound involves neutralizing the negative electrostatic surface charge of intracellular membranes.[3][16] By binding to these membranes, this compound displaces electrostatically bound proteins, rendering the host cell less capable of supporting viral replication.[17] This host-targeted mechanism suggests that the development of viral resistance would be unlikely.
Quantitative Antiviral Data
Table 4: In Vitro and In Vivo Antiviral Activity of this compound
| Virus | Model | This compound Concentration/Dose | Effect | Reference |
| Dengue virus (Den V2) | In vitro (HMEC-1 cells) | 40 µg/mL | ~60% inhibition | [17] |
| Dengue virus (Den V2) | In vitro (HMEC-1 cells) | 100 µg/mL | Complete inhibition | [17] |
| Hepatitis B virus (HBV) | In vitro (human hepatocytes) | 20-60 µg/mL | Effective inhibition | [6][17] |
| Hepatitis δ-virus (HDV) | In vitro (human hepatocytes) | 20 µg/mL | 89 ± 4% inhibition | [17] |
| Yellow fever virus (YF) | In vivo (hamster) | 10-15 mg/kg daily | Protection from mortality | [6] |
| Eastern equine encephalitis virus (EEEV) | In vivo (hamster) | 10-15 mg/kg daily | Protection from mortality | [6] |
| Murine cytomegalovirus (MCMV) | In vivo (mouse) | 10-15 mg/kg daily | Reduced viral titers | [6] |
Signaling Pathways and Experimental Workflows
This compound's Inhibition of VEGF Signaling Pathway
Caption: this compound inhibits VEGF-induced signaling, blocking angiogenesis.
Experimental Workflow for In Vitro Anti-Angiogenesis Assay
Caption: Workflow for assessing this compound's anti-proliferative effects.
Conclusion
This compound and its analogues represent a promising class of therapeutic agents with diverse pharmacological activities. Their unique membrane-targeting mechanism of action offers potential advantages in overcoming drug resistance. The extensive preclinical data, particularly in the areas of antimicrobial and anti-angiogenic activity, warrant further investigation and clinical development. This technical guide provides a comprehensive summary of the current knowledge, offering a valuable resource for researchers and professionals in the field of drug discovery and development.
References
- 1. This compound and Its Aminosterol Derivatives: Overview of Biological Effects and Mechanisms of Action of Compounds with Multiple Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound blocks tumor-associated angiogenesis and growth of human breast cancer cells with or without HER-2/neu overexpression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound as a broad-spectrum systemic antiviral agent with therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. New insights into the antibacterial mechanism of action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound and Its Aminosterol Derivatives: Overview of Biological Effects and Mechanisms of Action of Compounds with Multiple Therapeutic Applications [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. 6-Polyaminosteroid this compound Analogues Display Antibacterial Activity against Resistant Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 10. This compound inhibits angiogenesis and solid tumor growth in vivo and perturbs embryonic vasculature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. escholarship.org [escholarship.org]
- 12. Squalamines in Blockade of Tumor-Associated Angiogenesis and Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. | BioWorld [bioworld.com]
- 14. scispace.com [scispace.com]
- 15. fujifilmcdi.com [fujifilmcdi.com]
- 16. researchgate.net [researchgate.net]
- 17. This compound as a broad-spectrum systemic antiviral agent with therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of Squalamine from Cholic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the chemical synthesis of squalamine, a promising aminosterol with a range of biological activities, using cholic acid as a starting material. The synthesis is a multi-step process requiring careful control of reaction conditions and purification of intermediates.
Introduction
This compound is a natural aminosterol first isolated from the dogfish shark (Squalus acanthias). It exhibits a broad spectrum of biological activities, including antimicrobial, anti-angiogenic, and neuroprotective properties. Its unique structure, featuring a steroidal backbone, a polyamine side chain at the C-3 position, and a sulfate group at the C-24 position, is crucial for its biological function. The synthesis of this compound and its analogs is of significant interest for further pharmacological evaluation and potential therapeutic applications.[1][2]
This document outlines a plausible synthetic route starting from cholic acid, a readily available bile acid. The key strategic steps involve the selective deoxygenation of the C-12 hydroxyl group of cholic acid to yield a chenodeoxycholic acid-like scaffold, followed by the introduction of the characteristic spermidine and sulfate moieties.
Synthetic Strategy Overview
The overall synthetic strategy from cholic acid to this compound can be broken down into the following key stages:
-
Protection of Hydroxyl Groups and Carboxylic Acid: Selective protection of the C-3 and C-7 hydroxyl groups and esterification of the C-24 carboxylic acid of cholic acid.
-
Deoxygenation of the C-12 Hydroxyl Group: Removal of the unprotected C-12 hydroxyl group to form the chenodeoxycholate backbone.
-
Oxidation of the C-3 Hydroxyl Group: Conversion of the C-3 hydroxyl group to a ketone to enable the introduction of the polyamine side chain.
-
Side Chain Elongation and Hydroxylation: Modification of the C-24 ester to introduce a hydroxyl group at the C-24 position of an elongated side chain.
-
Reductive Amination at C-3: Conjugation of spermidine to the C-3 position of the steroid core.
-
Sulfation of the C-24 Hydroxyl Group: Introduction of the sulfate group at the C-24 position.
-
Deprotection: Removal of all protecting groups to yield the final product, this compound.
Experimental Protocols
Stage 1: Selective Protection of Cholic Acid
Objective: To selectively protect the C-3 and C-7 hydroxyl groups and the C-24 carboxylic acid of cholic acid, leaving the C-12 hydroxyl group free for deoxygenation.
Protocol 1: Methyl 3α,7α-diacetyl-12α-hydroxy-5β-cholan-24-oate Synthesis
-
Esterification: Dissolve cholic acid in methanol and add a catalytic amount of concentrated sulfuric acid. Reflux the mixture for 4 hours. After cooling, the product, methyl cholate, will crystallize. Filter the crystals and wash with cold methanol.
-
Selective Acylation: Dissolve the methyl cholate in pyridine and cool to 0°C. Add acetic anhydride dropwise while maintaining the temperature. The reactivity of the hydroxyl groups is C3 > C12 > C7, allowing for selective acylation by controlling the stoichiometry of the acylating agent.[3][4] Allow the reaction to proceed at room temperature for 12-16 hours.
-
Purification: Quench the reaction with water and extract the product with ethyl acetate. Wash the organic layer with dilute HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain methyl 3α,7α-diacetyl-12α-hydroxy-5β-cholan-24-oate.
| Step | Reactants | Reagents | Solvent | Conditions | Estimated Yield |
| 1.1 | Cholic Acid | Methanol, H₂SO₄ (cat.) | Methanol | Reflux, 4h | >95% |
| 1.2 | Methyl Cholate | Acetic Anhydride, Pyridine | Pyridine | 0°C to RT, 12-16h | 80-90% |
Stage 2: Deoxygenation of the C-12 Hydroxyl Group
Objective: To remove the C-12 hydroxyl group using a Barton-McCombie deoxygenation reaction.[5][6]
Protocol 2: Synthesis of Methyl 3α,7α-diacetyl-5β-cholan-24-oate
-
Thioacylation: Dissolve the product from Protocol 1 in anhydrous toluene. Add N,N'-thiocarbonyldiimidazole and a catalytic amount of 4-dimethylaminopyridine (DMAP). Heat the mixture at 80°C for 2 hours.
-
Radical Deoxygenation: To the same reaction vessel, add tributyltin hydride (Bu₃SnH) and a radical initiator such as azobisisobutyronitrile (AIBN). Reflux the mixture for 4 hours.[5][6]
-
Purification: Cool the reaction mixture and remove the toluene under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to remove the tin byproducts and isolate the deoxygenated product.
| Step | Reactant | Reagents | Solvent | Conditions | Estimated Yield |
| 2.1 | Methyl 3α,7α-diacetyl-12α-hydroxy-5β-cholan-24-oate | N,N'-Thiocarbonyldiimidazole, DMAP | Toluene | 80°C, 2h | 70-80% |
| 2.2 | Thioacylated Intermediate | Tributyltin Hydride, AIBN | Toluene | Reflux, 4h |
Stage 3: Oxidation of the C-3 Hydroxyl Group
Objective: To selectively oxidize the C-3 hydroxyl group to a ketone.
Protocol 3: Synthesis of Methyl 7α-acetyl-3-oxo-5β-cholan-24-oate
-
Selective Deprotection: Dissolve the product from Protocol 2 in a mixture of methanol and hydrochloric acid to selectively remove the more labile C-3 acetyl group.
-
Oxidation: Dissolve the resulting mono-acetylated compound in dichloromethane. Add pyridinium chlorochromate (PCC) or another suitable oxidizing agent and stir at room temperature until the starting material is consumed (monitored by TLC).
-
Purification: Filter the reaction mixture through a pad of silica gel to remove the chromium salts. Concentrate the filtrate and purify the crude product by column chromatography (eluent: hexane/ethyl acetate gradient).
| Step | Reactant | Reagents | Solvent | Conditions | Estimated Yield |
| 3.1 | Methyl 3α,7α-diacetyl-5β-cholan-24-oate | Methanol, HCl | Methanol | RT, 2-4h | 85-95% |
| 3.2 | Methyl 3α-hydroxy-7α-acetyl-5β-cholan-24-oate | PCC | Dichloromethane | RT, 2-3h | 80-90% |
Stage 4: Side Chain Elongation and Hydroxylation
Objective: To convert the C-24 ester to a 24-hydroxylated side chain. This is a multi-step process.
Protocol 4: Synthesis of 7α-hydroxy-3-oxo-5β-cholestan-24-ol
This stage involves several steps, including reduction of the ester to an alcohol, oxidation to an aldehyde, a Wittig reaction to extend the carbon chain, and then stereoselective hydroxylation. Detailed protocols for each of these transformations can be adapted from standard organic chemistry procedures. The overall yield for this multi-step sequence is typically in the range of 30-40%.
Stage 5: Reductive Amination at C-3
Objective: To introduce the spermidine moiety at the C-3 position.
Protocol 5: Synthesis of a Protected this compound Precursor
-
Amine Protection: Protect the primary and secondary amine groups of spermidine, for example, with Boc (tert-butyloxycarbonyl) groups.
-
Reductive Amination: Dissolve the 3-keto steroid from the previous stage and the protected spermidine in a suitable solvent such as 1,2-dichloroethane. Add a reducing agent like sodium triacetoxyborohydride (STAB) and a catalytic amount of acetic acid. Stir the reaction at room temperature for 24 hours.[7]
-
Purification: Quench the reaction with saturated aqueous NaHCO₃ and extract the product with dichloromethane. Dry the organic layer and concentrate. Purify the product by column chromatography on silica gel (eluent: dichloromethane/methanol gradient).
| Step | Reactants | Reagents | Solvent | Conditions | Estimated Yield |
| 5.1 | 7α-hydroxy-3-oxo-5β-cholestan-24-ol, Protected Spermidine | Sodium Triacetoxyborohydride, Acetic Acid | 1,2-Dichloroethane | RT, 24h | 60-70% |
Stage 6: Sulfation of the C-24 Hydroxyl Group
Objective: To introduce the sulfate group at the C-24 position.
Protocol 6: Synthesis of a Fully Protected this compound
-
Sulfation: Dissolve the product from Protocol 5 in anhydrous pyridine and cool to 0°C. Add sulfur trioxide pyridine complex (SO₃·py) and stir the reaction at room temperature for 4-6 hours.[8][9]
-
Purification: Quench the reaction by adding methanol and then water. Extract the product with an organic solvent. Purify by column chromatography.
| Step | Reactant | Reagents | Solvent | Conditions | Estimated Yield |
| 6.1 | Protected this compound Precursor (C-24 alcohol) | Sulfur Trioxide Pyridine Complex | Pyridine | 0°C to RT, 4-6h | 70-80% |
Stage 7: Deprotection
Objective: To remove all protecting groups to yield this compound.
Protocol 7: Synthesis of this compound
-
Deprotection: Treat the fully protected this compound with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane, to remove the Boc groups from the spermidine moiety and any other acid-labile protecting groups.
-
Purification: After the reaction is complete, neutralize the mixture and purify the final product. Purification of the final this compound product can be challenging due to its amphiphilic nature. Reversed-phase high-performance liquid chromatography (RP-HPLC) is often the method of choice.[10][11]
| Step | Reactant | Reagents | Solvent | Conditions | Estimated Yield |
| 7.1 | Fully Protected this compound | Trifluoroacetic Acid | Dichloromethane | RT, 1-2h | 80-90% |
Visualization of the Synthetic Workflow and Biological Action
Synthetic Workflow
The multi-step synthesis of this compound from cholic acid is a complex process involving several key transformations and intermediates.
Caption: Synthetic workflow for this compound from cholic acid.
Anti-Angiogenic Signaling Pathway of this compound
This compound exerts its anti-angiogenic effects by interacting with the endothelial cell membrane and modulating intracellular signaling pathways. A key mechanism involves the inhibition of the Na+/H+ exchanger 3 (NHE3), which disrupts the cellular response to pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF).
References
- 1. This compound and Its Aminosterol Derivatives: Overview of Biological Effects and Mechanisms of Action of Compounds with Multiple Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Selective acylation of cholic acid derivatives with multiple methacrylate groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Barton–McCombie deoxygenation - Wikipedia [en.wikipedia.org]
- 7. Highly functionalized 1,2-diamino compounds through reductive amination of amino acid-derived β-keto esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chemical approaches to the sulfation of small molecules: current progress and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and characterization of bacterial cellulose sulfates using a SO₃/pyridine complex in DMAc/LiCl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantitative analysis of this compound, a self-ionization-suppressing aminosterol sulfate, in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An improved RP-HPLC method for simultaneous analyses of squalene and cholesterol especially in aquatic foods - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: HUVEC Tube Formation Assay for Determining the Antiangiogenic Effects of Squalamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in tumor growth and metastasis.[1][2] The inhibition of angiogenesis is a key therapeutic strategy in cancer drug discovery.[1] Squalamine, a naturally occurring aminosterol, has demonstrated potent antiangiogenic properties by inhibiting the proliferation and migration of endothelial cells stimulated by various growth factors.[3][4] This document provides a detailed protocol for utilizing the Human Umbilical Vein Endothelial Cell (HUVEC) tube formation assay to evaluate the antiangiogenic efficacy of this compound. This in vitro assay is a well-established method to model the later stages of angiogenesis, where endothelial cells form three-dimensional capillary-like structures.[1][5]
Principle of the Assay
When cultured on a basement membrane-like matrix, such as Matrigel®, endothelial cells like HUVECs will differentiate and form a network of tube-like structures, mimicking the process of angiogenesis.[5][6] The antiangiogenic potential of a compound like this compound can be quantified by its ability to disrupt or inhibit the formation of these tubular networks.[7][8] Parameters such as tube length, the number of branch points, and the total tube area are measured to assess the extent of angiogenesis inhibition.[9][10]
Data Presentation: Quantitative Analysis of this compound's Antiangiogenic Effects
The following table summarizes typical quantitative data obtained from a HUVEC tube formation assay evaluating the effects of this compound. Data is generally presented as a mean ± standard deviation, and statistical significance is determined by comparing treated groups to the VEGF control.
| Treatment Group | Total Tube Length (µm) | Number of Branch Points | Total Tube Area (µm²) |
| Control (Vehicle) | 1500 ± 210 | 15 ± 4 | 12000 ± 1500 |
| VEGF (50 ng/ml) | 8500 ± 750 | 95 ± 12 | 98000 ± 8700 |
| VEGF + this compound (1 µM) | 2500 ± 320 | 25 ± 6 | 28000 ± 3100 |
| This compound (1 µM) | 1450 ± 190 | 14 ± 3 | 11500 ± 1400 |
Note: The data presented in this table are representative examples and may vary depending on experimental conditions.
Experimental Protocols
This section provides a detailed methodology for performing the HUVEC tube formation assay to assess the antiangiogenic effects of this compound.
Materials
-
Primary Human Umbilical Vein Endothelial Cells (HUVECs)[1]
-
Endothelial Cell Growth Medium (e.g., Medium 200PRF with Low Serum Growth Supplement - LSGS)[1]
-
Growth factor-reduced Matrigel® or similar basement membrane matrix[1]
-
This compound
-
Vascular Endothelial Growth Factor (VEGF)[4]
-
96-well tissue culture plates[1]
-
Phosphate Buffered Saline (PBS)
-
Trypsin/EDTA solution[11]
-
Cell-permeable fluorescent dye (e.g., Calcein AM) for visualization[1]
-
Inverted microscope with a camera (light or fluorescence)[1]
-
Image analysis software (e.g., ImageJ with Angiogenesis Analyzer plugin)[4]
Methods
1. Preparation of HUVECs 1.1. Culture HUVECs in T75 flasks using Endothelial Cell Growth Medium.[1] Maintain the cells in a humidified incubator at 37°C with 5% CO2. 1.2. Passage the cells when they reach 80-90% confluency.[1] Use low passage number cells (passage 2-5) for optimal results.[12] 1.3. On the day of the experiment, harvest the cells using Trypsin/EDTA, neutralize with growth medium, and centrifuge to obtain a cell pellet.[1][11] 1.4. Resuspend the cells in a serum-free or low-serum medium for the assay.[4] Perform a cell count to determine the cell concentration.
2. Coating of 96-Well Plate with Matrigel® 2.1. Thaw the growth factor-reduced Matrigel® overnight at 4°C.[1] 2.2. Pre-chill a 96-well plate and pipette tips at -20°C for at least 30 minutes.[1] 2.3. On a cold surface, carefully add 50 µL of Matrigel® to each well of the pre-chilled 96-well plate.[1] Avoid introducing air bubbles.[13] 2.4. Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel® to solidify.[12]
3. Cell Seeding and Treatment 3.1. Prepare a HUVEC suspension at a concentration of 1-2 x 10^5 cells/mL in the appropriate medium.[1] 3.2. Prepare treatment solutions:
- Vehicle control (medium only)
- VEGF control (e.g., 50 ng/mL)[4]
- VEGF + this compound (at desired concentrations, e.g., 1 µM)[4][8]
- This compound alone (to test for direct effects on tube formation) 3.3. Add 100 µL of the HUVEC suspension to each well of the Matrigel®-coated plate, resulting in 1-2 x 10^4 cells per well.[1] 3.4. Immediately add the treatment solutions to the respective wells.
4. Incubation and Visualization 4.1. Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.[1] The optimal incubation time should be determined empirically, but robust tube formation is typically observed within this timeframe.[6] 4.2. For visualization, you can either use phase-contrast microscopy or stain the cells with a fluorescent dye like Calcein AM.[1][6] 4.3. To stain with Calcein AM, carefully remove the culture medium and add the Calcein AM solution to each well. Incubate for 30 minutes at 37°C.[1] 4.4. Gently wash the wells with PBS and replace with fresh medium.[10] 4.5. Capture images of the tube networks using an inverted microscope.
5. Quantitative Analysis 5.1. Use image analysis software to quantify the tube formation. 5.2. Measure parameters such as the total tube length, the number of branch points (nodes), and the total area covered by the tubes.[9][10] 5.3. Compare the results from the this compound-treated groups to the VEGF-stimulated control to determine the percentage of inhibition.
Mandatory Visualizations
Caption: Experimental workflow for the HUVEC tube formation assay.
Caption: this compound's antiangiogenic signaling pathway in endothelial cells.
Mechanism of Action of this compound
This compound exerts its antiangiogenic effects through a multi-faceted mechanism. It is understood to attach to cell membranes and interact with intracellular targets.[3][7][8] A key action of this compound is its ability to inhibit the Na+/H+ exchanger isoform NHE3 and interact with calmodulin.[3][7] This disruption of normal cellular processes leads to the blockade of downstream signaling pathways activated by pro-angiogenic factors like VEGF.[3][7] Specifically, this compound has been shown to inhibit the phosphorylation of key signaling kinases such as Focal Adhesion Kinase (FAK) and Mitogen-Activated Protein Kinase (MAPK).[3][4] The inhibition of these pathways ultimately disrupts endothelial cell proliferation, migration, and the cytoskeletal rearrangements necessary for tube formation, thereby blocking angiogenesis.[3][4][8]
References
- 1. Human Umbilical Vein Endothelial Cells (HUVECs) Tube Formation Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. [PDF] Squalamines in Blockade of Tumor-Associated Angiogenesis and Cancer Progression | Semantic Scholar [semanticscholar.org]
- 3. escholarship.org [escholarship.org]
- 4. This compound blocks tumor-associated angiogenesis and growth of human breast cancer cells with or without HER-2/neu overexpression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ibidi.com [ibidi.com]
- 6. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Squalamines in Blockade of Tumor-Associated Angiogenesis and Cancer Progression [escholarship.org]
- 8. Squalamines in Blockade of Tumor-Associated Angiogenesis and Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. promocell.com [promocell.com]
- 11. Endothelial Cell Tube Formation Assay | Thermo Fisher Scientific - US [thermofisher.com]
- 12. corning.com [corning.com]
- 13. In vitro Human Umbilical Vein Endothelial Cells (HUVEC) Tube-formation Assay [bio-protocol.org]
Application Notes and Protocols for Cell-Based Screening of Squalamine Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
Squalamine is a naturally occurring aminosterol isolated from the dogfish shark (Squalus acanthias) that has demonstrated potent anti-angiogenic properties.[1][2] Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis.[3][4] this compound exerts its effects by inhibiting the proliferation and migration of endothelial cells, which are stimulated by various mitogens like Vascular Endothelial Growth Factor (VEGF) and basic Fibroblast Growth Factor (bFGF).[1][5][6] The mechanism involves disrupting downstream signaling pathways crucial for angiogenesis.[1][7]
Due to its therapeutic potential, numerous synthetic derivatives of this compound have been developed to enhance efficacy and drug-like properties.[8][9][10] Effective screening of these derivatives requires robust and reproducible cell-based assays that can quantify their anti-angiogenic activity.
This document provides detailed protocols for a panel of key cell-based assays designed to screen and characterize this compound derivatives:
-
Cell Viability/Cytotoxicity Assay: To determine the direct cytotoxic effects of the compounds on endothelial cells.
-
Endothelial Cell Migration Assay: To assess the inhibition of endothelial cell motility, a crucial step in angiogenesis.
-
In Vitro Angiogenesis (Tube Formation) Assay: To evaluate the ability of compounds to disrupt the formation of capillary-like structures by endothelial cells.
Anti-Angiogenic Signaling Pathway of this compound
This compound's anti-angiogenic effect is largely attributed to its ability to interfere with VEGF-induced signaling cascades in endothelial cells. Upon binding to its receptor (VEGFR), VEGF initiates a signaling cascade that promotes cell proliferation, migration, and survival. This compound has been shown to block the phosphorylation of Focal Adhesion Kinase (FAK) and suppress the activation of the MAP Kinase (MAPK) pathway, thereby inhibiting the cellular processes required for new blood vessel formation.[1][11]
Recommended Experimental Workflow
A tiered screening approach is recommended to efficiently identify promising this compound derivatives. The workflow begins with a primary screen for cytotoxicity to eliminate non-specific toxic compounds, followed by secondary functional assays for anti-migratory and anti-angiogenic effects.
Data Presentation: Comparative Activity of this compound Derivatives
The following table provides a template for summarizing quantitative data from the screening assays. Efficacy is typically reported as the half-maximal inhibitory concentration (IC50), which is the concentration of a compound that inhibits 50% of the measured biological activity.
| Compound | Cytotoxicity IC50 (µM) on HUVECs | Migration Inhibition IC50 (µM) | Tube Formation Inhibition IC50 (µM) |
| This compound (Reference) | >50 | 0.8 - 3.2[11][12] | ~0.5[13] |
| Derivative A | [Insert Data] | [Insert Data] | [Insert Data] |
| Derivative B | [Insert Data] | [Insert Data] | [Insert Data] |
| Derivative C | [Insert Data] | [Insert Data] | [Insert Data] |
| Vehicle Control (e.g., DMSO) | N/A | N/A | N/A |
HUVECs: Human Umbilical Vein Endothelial Cells. N/A: Not Applicable.
Experimental Protocols
Protocol 1: Cell Viability/Cytotoxicity Assay (MTT Method)
Principle: This colorimetric assay measures cellular metabolic activity as an indicator of cell viability.[14] Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to purple formazan crystals.[15][16] The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
HUVECs or other relevant endothelial cells
-
Complete endothelial cell growth medium
-
96-well cell culture plates
-
This compound derivatives (stock solutions in an appropriate solvent, e.g., water or DMSO)
-
MTT solution: 5 mg/mL in sterile PBS, filtered[15]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)[14]
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed HUVECs into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.[15]
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Remove the medium from the wells and add 100 µL of the diluted compounds. Include wells for "cells only" (positive control) and "medium only" (background control).
-
Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[14][17]
-
Formazan Solubilization: Carefully aspirate the medium. Add 100-150 µL of the solubilization solution to each well to dissolve the purple formazan crystals. Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.[14][16]
-
Absorbance Measurement: Read the absorbance at 570 nm using a multi-well spectrophotometer.[15]
Data Analysis:
-
Subtract the average absorbance of the "medium only" wells from all other readings.
-
Calculate cell viability as a percentage relative to the untreated control cells: Cell Viability (%) = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Endothelial Cell Migration Assay (Transwell Method)
Principle: This assay, also known as a Boyden chamber assay, measures the chemotactic response of cells. Endothelial cells are seeded in the upper chamber of a permeable insert and migrate through the pores towards a chemoattractant (e.g., serum or VEGF) in the lower chamber.[18][19] Anti-migratory compounds will reduce the number of cells that reach the lower surface of the membrane.
Materials:
-
HUVECs
-
24-well plates with cell culture inserts (e.g., 8 µm pore size)
-
Endothelial cell basal medium (serum-free) and complete growth medium (with serum/growth factors)
-
This compound derivatives
-
Cotton swabs
-
Fixation solution: Cold methanol or 4% paraformaldehyde
-
Staining solution: 0.5% Crystal Violet in 20% methanol[18]
-
Inverted microscope
Procedure:
-
Plate Preparation: Add 600-750 µL of complete growth medium (chemoattractant) to the lower wells of the 24-well plate.[18][20]
-
Cell Preparation: Harvest HUVECs and resuspend them in serum-free basal medium at a concentration of 1 x 10⁵ cells/mL.[18]
-
Treatment: In a separate tube, mix the cell suspension with various concentrations of the this compound derivatives.
-
Cell Seeding: Add 500 µL of the cell/compound mixture (containing 5 x 10⁴ cells) into the upper chamber of each insert.[18]
-
Incubation: Incubate the plate for 4-24 hours at 37°C, 5% CO₂.[3][20]
-
Removal of Non-migrated Cells: After incubation, carefully remove the inserts. Use a cotton swab to gently wipe away the non-migrated cells from the upper surface of the membrane.[20]
-
Fixation and Staining:
-
Fix the migrated cells on the bottom of the membrane by immersing the insert in cold methanol for 20 minutes.[18]
-
Allow the membrane to air dry.
-
Stain the cells by immersing the insert in Crystal Violet solution for 20 minutes.[18]
-
Wash the insert thoroughly with distilled water to remove excess stain.
-
-
Imaging and Quantification:
-
Allow the insert to dry completely.
-
Using an inverted microscope, count the number of stained (migrated) cells in several random fields of view for each membrane.
-
Alternatively, the stain can be eluted with a destaining solution (e.g., 10% acetic acid) and the absorbance can be read on a plate reader.
-
Data Analysis:
-
Calculate the average number of migrated cells per field for each condition.
-
Express migration as a percentage of the untreated control.
-
Plot the percentage of migration inhibition against compound concentration to determine the IC50 value.
Protocol 3: In Vitro Angiogenesis (Endothelial Tube Formation) Assay
Principle: This assay is a widely used model for studying angiogenesis in vitro.[3][21] When plated on a basement membrane extract (BME) like Matrigel™, endothelial cells will rapidly align and form three-dimensional capillary-like structures (tubes).[22][23] Anti-angiogenic compounds inhibit or disrupt this process.
Materials:
-
HUVECs (early passage, P2-P5, is recommended)[21]
-
Basement Membrane Extract (BME), such as Matrigel™ or Geltrex™[4]
-
Pre-chilled 96-well plate
-
Endothelial cell basal medium
-
This compound derivatives
-
Calcein AM (optional, for fluorescent visualization)[22]
-
Inverted microscope with a camera
Procedure:
-
BME Coating: Thaw the BME on ice overnight at 4°C. Using pre-chilled pipette tips, add 50-100 µL of BME to each well of a pre-chilled 96-well plate.[3][4] Ensure the entire bottom of the well is covered.
-
Gelling: Incubate the plate at 37°C, 5% CO₂ for at least 30-60 minutes to allow the BME to solidify.[3]
-
Cell Preparation: Harvest HUVECs and resuspend them in basal medium containing the desired concentrations of this compound derivatives.
-
Cell Seeding: Seed 1.0 - 1.5 x 10⁴ cells in 100 µL of the cell/compound suspension onto the surface of the solidified BME.[3][21] Be careful not to disturb the gel layer.
-
Incubation: Incubate the plate at 37°C, 5% CO₂ for 4-18 hours. Monitor tube formation periodically under a microscope.[1]
-
Imaging: Capture images of the tube network in each well using an inverted microscope.
Data Analysis:
-
Quantify the extent of tube formation. This can be done manually or using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
-
Common parameters for quantification include:
-
Total tube length
-
Number of nodes/junctions
-
Number of branches
-
-
Calculate the percentage of inhibition for each parameter relative to the untreated control.
-
Plot the percentage of inhibition against compound concentration to determine the IC50 value.
References
- 1. Squalamines in Blockade of Tumor-Associated Angiogenesis and Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Endothelial Cell Tube Formation Angiogenesis Assay [sigmaaldrich.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound inhibits angiogenesis and solid tumor growth in vivo and perturbs embryonic vasculature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. This compound and Its Derivatives Modulate the Aggregation of Amyloid-β and α-Synuclein and Suppress the Toxicity of Their Oligomers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. This compound blocks tumor-associated angiogenesis and growth of human breast cancer cells with or without HER-2/neu overexpression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound and Its Aminosterol Derivatives: Overview of Biological Effects and Mechanisms of Action of Compounds with Multiple Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. | BioWorld [bioworld.com]
- 14. broadpharm.com [broadpharm.com]
- 15. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. The Endothelial Cell Transwell Migration and Invasion Assay [sigmaaldrich.com]
- 19. protocols.io [protocols.io]
- 20. pharm.ucsf.edu [pharm.ucsf.edu]
- 21. promocell.com [promocell.com]
- 22. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. In vitro Human Umbilical Vein Endothelial Cells (HUVEC) Tube-formation Assay [en.bio-protocol.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Squalamine Dosage for In Vivo Mouse Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing squalamine dosage in in vivo mouse models. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting dose for this compound in an anti-angiogenesis mouse model?
A1: A common starting point for anti-angiogenesis studies in mice is in the range of 1-10 mg/kg/day.[1][2] For example, in a mouse model of oxygen-induced retinopathy, a single dose as low as 1 mg/kg was shown to be effective.[3] However, doses up to 25 mg/kg for 5 days have also been used.[1][4] The optimal dose will depend on the specific tumor model and the endpoint being measured.
Q2: What are the recommended administration routes for this compound in mice?
A2: this compound can be administered via several routes, including subcutaneous (s.c.), intraperitoneal (i.p.), intravenous (i.v.), and topical application.[1][4][5][6] The choice of administration route will depend on the experimental design, the target tissue, and the desired pharmacokinetic profile. For systemic effects, such as in cancer models, i.p. and s.c. injections are frequently used.[1][5]
Q3: How frequently should this compound be administered in a typical anti-cancer study?
A3: Daily administration is common in many preclinical anti-cancer studies.[1][7] For instance, studies have used daily doses of 10 or 20 mg/kg/day.[7] In some combination therapy studies, this compound was administered for a cycle of days (e.g., days 1-5 and 8-9) followed by a rest period.[8]
Q4: What is the mechanism of action of this compound?
A4: this compound is a broad-spectrum aminosterol with anti-angiogenic, anti-infective, and antiviral properties.[1][5][7] Its primary mechanism of action involves attaching to cell membranes, particularly the inner leaflet, and displacing electrostatically bound proteins.[7][9][10] This disrupts several downstream signaling pathways, including the VEGF-induced activation of p44/p42 MAP kinase and FAK, which are crucial for endothelial cell proliferation and migration.[7][11] It also inhibits the Na+/H+ exchanger isoform NHE3.[7][9]
Q5: Is this compound cytotoxic to cancer cells?
A5: this compound itself is generally not directly cytotoxic to tumor cells.[7][12] Its anti-tumor effects are primarily attributed to its anti-angiogenic properties, which restrict the tumor's blood supply.[7][9] However, it has been shown to enhance the efficacy of cytotoxic chemotherapies like cisplatin and paclitaxel.[7][8][13]
Troubleshooting Guide
Q1: I am observing signs of toxicity (e.g., weight loss, lethargy) in my mice after this compound administration. What should I do?
A1: Toxicity can be dose-dependent. If you observe adverse effects, consider the following:
-
Dose Reduction: Lower the dose of this compound. Studies have shown efficacy at doses as low as 1-2 mg/kg/day.[1][2]
-
Vehicle Control: Ensure that the vehicle used to dissolve this compound is not causing the toxicity. A common vehicle is 5% dextrose.[5]
-
Monitor Liver Enzymes: In clinical trials, elevated hepatic transaminases and hyperbilirubinemia were the main dose-limiting toxicities, although these effects were often transient and reversible.[7] If possible, monitor liver function in your mice.
-
Administration Route: Consider switching to a different administration route that may have a better toxicity profile.
Q2: My this compound treatment is not showing a significant anti-tumor effect. What could be the reason?
A2: Several factors could contribute to a lack of efficacy:
-
Suboptimal Dosage: The dose might be too low. While starting with a lower dose is recommended to assess toxicity, you may need to escalate the dose to see a therapeutic effect. Doses up to 40 mg/kg have been used in some models.[7]
-
Tumor Model Resistance: Some tumor models may be less responsive to anti-angiogenic therapy alone.[7]
-
Combination Therapy: this compound is often more effective when used in combination with chemotherapy or radiation therapy.[7][13] Consider a combination approach to enhance the anti-tumor response.
-
Treatment Schedule: The frequency and duration of treatment may need optimization. Continuous daily administration during the tumor growth phase is often necessary.
Q3: I am having trouble dissolving this compound for injection. What is the recommended procedure?
A3: this compound is typically used as a salt, such as this compound lactate, which is water-soluble.[5] For in vivo dosing, a common practice is to dissolve it in a sterile, buffered solution like 5% dextrose at a slightly acidic pH (e.g., pH 7.4 with 40 mM sodium phosphate).[5] Ensure the solution is clear and free of particulates before injection.
Data Presentation
Table 1: this compound Dosages in Anti-Cancer Mouse Models
| Mouse Model | Cancer Type | This compound Dosage | Administration Route | Frequency | Reference(s) |
| Nude mice | MX-1 Breast Xenografts | 10 or 20 mg/kg/day | Not specified | Daily | [7] |
| Nude mice | MV-522 Lung Tumor | 20 mg/kg/day | Not specified | Days 1-5 and 8-9 | [8] |
| Nude mice | SD Human Neuroblastoma | 10 mg/kg/day | Not specified | Daily | [1] |
| Nude mice | Ovarian Cancer Xenografts | 2 mg/kg | Not specified | Days 1-10 | [1][4] |
| Nude mice | MCF-7 Breast Tumor | 2 mg/kg | Not specified | Daily | [1] |
Table 2: this compound Dosages in Other In Vivo Mouse Models
| Mouse Model | Application | This compound Dosage | Administration Route | Frequency | Reference(s) |
| C57BL6 mice | Oxygen-Induced Retinopathy | 1-25 mg/kg | Subcutaneous (s.c.) | Single dose or daily for 5 days | [1][3][4] |
| BALB/c mice | Murine Cytomegalovirus (MCMV) | 10 mg/kg | i.p. or s.c. | Daily for 7 days | [5] |
| Mice | Chronic P. aeruginosa Lung Infection | 6 mg/kg | Inhaled | Per administration | [1][4] |
| Mice | S. aureus Skin Decolonization | 1% in cream | Topical | Single dose | [4][6] |
Experimental Protocols
Protocol 1: General In Vivo Anti-Tumor Efficacy Study
-
Animal Model: Use immunodeficient mice (e.g., nu/nu or SCID) for xenograft models.
-
Tumor Implantation: Subcutaneously implant cultured human tumor cells (e.g., 1 x 10^6 cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 50-100 mm³). Measure tumor volume regularly using calipers (Volume = 0.5 x Length x Width²).
-
Randomization: Randomize mice into treatment and control groups.
-
This compound Preparation: Dissolve this compound lactate in a sterile vehicle (e.g., 5% dextrose) to the desired concentration.
-
Administration: Administer this compound daily via the chosen route (e.g., intraperitoneal injection) at the predetermined dose. The control group should receive the vehicle only.
-
Combination Therapy (Optional): If combining with chemotherapy, administer the chemotherapeutic agent according to its established protocol.
-
Endpoint: Continue treatment for a specified period (e.g., 2-4 weeks). Monitor tumor growth, body weight, and any signs of toxicity. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, immunohistochemistry for angiogenesis markers like CD31).
Mandatory Visualizations
Caption: this compound signaling pathway in endothelial cells.
Caption: Typical workflow for an in vivo anti-tumor efficacy study.
References
- 1. This compound and Its Aminosterol Derivatives: Overview of Biological Effects and Mechanisms of Action of Compounds with Multiple Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medicinacomplementar.com.br [medicinacomplementar.com.br]
- 3. Regression of retinopathy by this compound in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. This compound as a broad-spectrum systemic antiviral agent with therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. Squalamines in Blockade of Tumor-Associated Angiogenesis and Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. This compound - Wikipedia [en.wikipedia.org]
- 11. This compound blocks tumor-associated angiogenesis and growth of human breast cancer cells with or without HER-2/neu overexpression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. aacrjournals.org [aacrjournals.org]
Technical Support Center: Enhancing Squalamine Stability for Oral Administration
Welcome to the technical support center for researchers and drug development professionals working on improving the stability of squalamine for oral administration. This resource provides troubleshooting guidance and frequently asked questions to address common challenges encountered during formulation development and in vitro testing.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is designed in a question-and-answer format to directly address specific issues you might encounter during your experiments.
Issue 1: Rapid Degradation of this compound in Simulated Gastric Fluid (SGF)
Question: My initial tests show that over 90% of my free this compound is degraded within the first hour of incubation in simulated gastric fluid (pH 1.2). How can I prevent this?
Answer: This is a common and expected challenge. The acidic environment of the stomach can lead to the rapid degradation of this compound. The primary strategy to overcome this is to protect the molecule from the harsh acidic conditions.
Troubleshooting Steps:
-
Encapsulation: This is the most effective strategy. By enclosing this compound within a protective carrier, you can prevent its direct exposure to the acidic medium.
-
Liposomes: These lipid-based vesicles can encapsulate aqueous solutions of this compound. Use lipids that are stable at low pH.
-
Polymeric Nanoparticles: Biodegradable polymers like Poly (lactic-co-glycolic acid) (PLGA) can form a robust matrix, protecting the drug.[1]
-
Solid Lipid Nanoparticles (SLNs): These offer high stability and can be produced from physiologically tolerable lipids.[2]
-
-
Enteric Coating: If you are developing a tablet or capsule, applying an enteric coating is crucial. These are pH-sensitive polymers that remain intact in the acidic stomach but dissolve in the more neutral pH of the small intestine.
-
Formation of Less Soluble Salts: Preparing a this compound salt with limited solubility at low pH, such as this compound phosphate, can reduce the amount of dissolved (and thus vulnerable) drug in the stomach.[3]
Issue 2: Poor Stability of this compound in the Presence of Digestive Enzymes
Question: Even when my formulation survives the acidic environment, I see significant degradation when I add pepsin to my simulated gastric fluid or trypsin/pancreatin to my simulated intestinal fluid. What's happening?
Answer: this compound, being an aminosterol, can be susceptible to enzymatic degradation. The polyamine side chain may be a target for proteases like trypsin.[4] Protection from enzymatic attack is critical for oral bioavailability.
Troubleshooting Steps:
-
Robust Encapsulation: A well-designed nanoparticle or liposome should not only withstand acid but also prevent enzymes from reaching the drug. Ensure your formulation has a dense and stable structure.
-
Increase Polymer Concentration: In polymeric nanoparticles, a higher polymer-to-drug ratio can create a more compact matrix.
-
Cross-linking: For some polymer systems, cross-linking the nanoparticle surface can enhance stability.
-
Mucoadhesive Coatings: Coating your nanoparticles with mucoadhesive polymers like chitosan can help them adhere to the mucus layer, potentially offering some protection and increasing residence time for absorption.
-
-
Inclusion of Enzyme Inhibitors: While less common for formulation, the co-formulation with recognized safe (GRAS) enzyme inhibitors could be explored, though this can have broader physiological effects.
Issue 3: Low Encapsulation Efficiency of this compound
Question: I'm trying to encapsulate this compound into PLGA nanoparticles, but my encapsulation efficiency is very low (<30%). How can I improve this?
Answer: Low encapsulation efficiency for a water-soluble molecule like this compound in a hydrophobic polymer like PLGA is a frequent issue. The drug tends to partition into the external aqueous phase during nanoparticle formation.
Troubleshooting Steps:
-
Optimize the Emulsion Process: The double emulsion (water-in-oil-in-water, W/O/W) method is typically used for encapsulating hydrophilic drugs.
-
Increase Viscosity of the Inner Aqueous Phase: Dissolving a small amount of a biocompatible polymer (e.g., PVA) in the initial aqueous phase containing this compound can slow its diffusion out of the oil phase.
-
Optimize Surfactant Concentration: The concentration of the surfactant in the external aqueous phase is critical. Too little may not stabilize the emulsion, while too much can increase drug leakage.
-
Rapid Solidification: Use a volatile organic solvent for the oil phase (e.g., dichloromethane) and ensure its rapid evaporation to quickly solidify the nanoparticles, trapping the drug inside.
-
-
Ion Pairing: Consider forming an ion pair between the cationic this compound and a lipophilic anionic counter-ion. This complex will be more hydrophobic and will partition more readily into the PLGA matrix.
Issue 4: Inconsistent or Too Rapid Drug Release in Simulated Intestinal Fluid (SIF)
Question: My formulation protects this compound in SGF, but it releases the entire payload almost immediately upon entering simulated intestinal fluid (pH 6.8). How can I achieve a more controlled release?
Answer: This "dose dumping" can be caused by the rapid dissolution or degradation of the carrier in the neutral pH of the intestine.
Troubleshooting Steps:
-
Polymer Selection: The choice of polymer is key.
-
Slower Degrading Polymers: Use a grade of PLGA with a higher lactide-to-glycolide ratio (e.g., 75:25) or a higher molecular weight, as these degrade more slowly.
-
Hydrophobic Polymers: Consider blending PLGA with other, more hydrophobic polymers to slow water ingress and subsequent drug release.
-
-
Increase Particle Size: Larger particles have a smaller surface area-to-volume ratio, which can slow down the initial burst release. However, be mindful that particles that are too large (>500 nm) may have reduced absorption.
-
Formulate as a Solid Dispersion: Creating an amorphous solid dispersion of this compound within a polymer matrix can control its release. The drug release will then be governed by the dissolution rate of the polymer itself.[5][6]
Data Presentation: Comparative Stability Analysis
The following tables present hypothetical but realistic data to illustrate how to compare the stability of different this compound formulations. Researchers should aim to generate similar data for their own experimental systems.
Table 1: Stability of this compound Formulations in Simulated Gastric Fluid (SGF) with Pepsin at 37°C
| Formulation | Initial Concentration (µg/mL) | % this compound Remaining (1 hour) | % this compound Remaining (2 hours) |
| Free this compound | 100 | 8.2 ± 2.1 | < 1 |
| This compound-Liposomes | 100 | 92.5 ± 4.5 | 85.1 ± 5.3 |
| This compound-PLGA NP | 100 | 95.8 ± 3.9 | 91.3 ± 4.1 |
| This compound-SLN | 100 | 94.2 ± 4.8 | 88.6 ± 5.0 |
Table 2: Release Profile of this compound Formulations in Simulated Intestinal Fluid (SIF) with Pancreatin at 37°C
| Formulation | % this compound Released (1 hour) | % this compound Released (4 hours) | % this compound Released (8 hours) |
| This compound-Liposomes | 65.3 ± 7.2 | 91.4 ± 6.8 | 98.2 ± 5.9 |
| This compound-PLGA NP | 28.7 ± 5.1 | 65.9 ± 6.2 | 89.5 ± 7.1 |
| This compound-SLN | 45.1 ± 6.5 | 82.3 ± 7.0 | 95.4 ± 6.4 |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded PLGA Nanoparticles (W/O/W Double Emulsion)
-
Primary Emulsion (W/O):
-
Dissolve 10 mg of this compound in 200 µL of deionized water.
-
Dissolve 100 mg of PLGA (50:50) in 2 mL of dichloromethane.
-
Add the aqueous this compound solution to the PLGA solution.
-
Emulsify using a probe sonicator for 60 seconds on ice to form the primary W/O emulsion.
-
-
Secondary Emulsion (W/O/W):
-
Immediately add the primary emulsion to 8 mL of a 2% w/v polyvinyl alcohol (PVA) solution.
-
Homogenize or sonicate for 120 seconds on ice to form the W/O/W double emulsion.
-
-
Solvent Evaporation:
-
Transfer the emulsion to a beaker and stir at room temperature for 4-6 hours to allow the dichloromethane to evaporate, leading to nanoparticle hardening.
-
-
Collection and Washing:
-
Centrifuge the nanoparticle suspension at 15,000 x g for 20 minutes at 4°C.
-
Discard the supernatant and wash the nanoparticle pellet twice with deionized water to remove excess PVA and unencapsulated drug.
-
-
Lyophilization:
-
Resuspend the final pellet in a small amount of water containing a cryoprotectant (e.g., 5% sucrose).
-
Freeze-dry the suspension to obtain a powder that can be stored and reconstituted for experiments.
-
Protocol 2: In Vitro Stability and Release Testing
-
Preparation of Simulated Fluids:
-
Stability Study (SGF):
-
Disperse a known amount of the this compound formulation in pre-warmed SGF (37°C).
-
Incubate in a shaking water bath.
-
At predetermined time points (e.g., 0, 30, 60, 120 minutes), withdraw an aliquot.
-
Immediately neutralize the sample and disrupt the formulation to release the remaining this compound (e.g., by adding a strong solvent or surfactant).
-
Quantify the concentration of intact this compound using a validated analytical method (e.g., HPLC-MS).
-
-
Release Study (Sequential SGF to SIF):
-
Place the formulation in a dialysis bag with an appropriate molecular weight cutoff or use a similar sample-and-separate method.
-
Incubate the sample in SGF for 2 hours at 37°C.
-
After 2 hours, transfer the sample to SIF and continue the incubation.
-
At various time points, withdraw samples from the medium outside the dialysis bag.
-
Quantify the amount of this compound released into the medium using HPLC-MS.
-
Visualizations
Caption: Workflow for nanoparticle formulation and in vitro stability testing.
Caption: Core challenges and formulation strategies for oral this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. researchopenworld.com [researchopenworld.com]
- 3. mdpi.com [mdpi.com]
- 4. Collagen degradation by tumor-associated trypsins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Chemical Stability Assays - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Overcoming squalamine self-ionization suppression in mass spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with squalamine analysis in mass spectrometry, specifically addressing self-ionization suppression.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it challenging to analyze using mass spectrometry?
This compound is an aminosterol sulfate with a polyamine moiety. Its unique physicochemical properties, particularly the presence of multiple basic amine groups, make it susceptible to strong intra- or inter-molecular salt formation. These non-volatile salts are difficult to efficiently ionize in a mass spectrometer's electrospray ionization (ESI) source.[1][2] At higher concentrations, this compound can saturate the ionization process, leading to a phenomenon known as self-ionization suppression, which negatively impacts sensitivity, accuracy, and precision.[1][2][3]
Q2: What is self-ionization suppression?
Self-ionization suppression is a type of matrix effect where the analyte itself, at high concentrations, interferes with its own ionization.[3] In the context of ESI-MS, an excess of analyte ions in the ESI droplet can limit the ionization efficiency of subsequently eluting analyte molecules. This leads to a non-linear response and a plateau or decrease in signal intensity as the concentration increases, compromising the quantitative accuracy of the analysis.[3]
Q3: What are the common signs of this compound ion suppression in my LC-MS/MS data?
Common indicators of ion suppression include:
-
Poor or non-linear calibration curves, especially at higher concentrations.
-
Low signal intensity or poor signal-to-noise ratio.
-
Inconsistent or poor reproducibility of peak areas between injections.
-
Significant tailing of chromatographic peaks.
-
A notable drop in signal intensity when analyzing a high-concentration sample immediately after a low-concentration one.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving issues related to this compound's self-ionization suppression.
Issue: Low sensitivity and poor peak shape for this compound.
This is the most common problem and can be addressed by optimizing sample preparation, chromatography, and mobile phase composition.
Step 1: Evaluate and Optimize Sample Reconstitution Solution
The composition of the solution used to redissolve the sample extract prior to injection has a dramatic impact on sensitivity.[1][2] Highly organic or overly acidic solutions can exacerbate ionization issues.
-
Recommendation: Experiment with different reconstitution solvents. A good starting point is a solvent that closely matches the initial mobile phase conditions. Avoid strong non-volatile acids.
Step 2: Optimize Chromatographic Separation
Effective chromatographic separation is crucial to separate this compound from itself (in cases of poor peak shape) and from other matrix components that can contribute to ion suppression.[3][4]
-
Recommendation 1: Consider Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC is an excellent alternative to reversed-phase (RP) chromatography for highly polar compounds like this compound.[5][6] It often provides better retention and peak shape.[5][6] The high organic content of HILIC mobile phases can also enhance ESI sensitivity.[5][7]
-
Recommendation 2: Use a suitable internal standard. A deuterated version of this compound is the ideal internal standard as it will co-elute and experience similar ionization effects, thus improving quantitative accuracy.[1]
Step 3: Modify Mobile Phase Additives
Mobile phase additives are critical for achieving good peak shape and managing ionization. While trifluoroacetic acid (TFA) is common in RPLC for good peak shape, it is a strong ion-suppressing agent.[8][9]
-
Recommendation: Replace TFA with less suppressive alternatives. Formic acid is a common choice, but for polyamines, other ion-pairing agents might be necessary. Heptafluorobutyric acid (HFBA) has been used for polyamine analysis, but it can also cause some signal suppression.[5][10] A careful balance between chromatographic performance and MS sensitivity is required.
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for troubleshooting common this compound analysis issues.
Caption: Troubleshooting workflow for this compound analysis.
Experimental Protocols & Data
Protocol 1: Sample Preparation via Solid Phase Extraction (SPE)
This protocol is adapted for the extraction of this compound from human plasma and is effective at removing many matrix components.[1][2]
-
Cartridge Conditioning: Condition a Waters Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load 100 µL of human plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute this compound from the cartridge with 1 mL of methanol.
-
Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of a suitable solvent (e.g., 10% acetonitrile in water with 0.1% formic acid). Vortex and transfer to an autosampler vial.
Protocol 2: HILIC-MS/MS Method Parameters
This provides a starting point for developing a robust HILIC method for this compound.
-
Column: A column suitable for HILIC, such as an amide-based phase (e.g., Waters Acquity UPLC BEH Amide).[11]
-
Mobile Phase A: 5 mM Ammonium Formate in Water.[11]
-
Mobile Phase B: Acetonitrile.[11]
-
Gradient: A typical starting gradient would be from 95% B to 60% B over several minutes, followed by re-equilibration.
-
Flow Rate: Dependent on column dimensions (e.g., 0.4 mL/min for a 2.1 mm ID column).
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
MS Detection: Positive ion electrospray ionization (ESI+) with Multiple Reaction Monitoring (MRM).
Data Presentation: Impact of Mobile Phase Additives
| Mobile Phase Additive | Typical Concentration | Chromatographic Performance (Peak Shape) | MS Signal Intensity (ESI+) | Recommendation for this compound |
| Trifluoroacetic Acid (TFA) | 0.1% | Excellent | Strong Suppression[8][9] | Not Recommended |
| Formic Acid (FA) | 0.1% | Good to Fair | Good | Recommended Starting Point |
| Difluoroacetic Acid (DFA) | 0.1% | Very Good | Moderate Suppression[8][12] | Promising Alternative to FA |
| Ammonium Formate | 5-10 mM | Good (often used with FA) | Excellent | Recommended for HILIC [11] |
Conceptual Diagram of Ion Suppression
This diagram illustrates how high concentrations of this compound can suppress its own signal in the ESI source.
Caption: Ionization efficiency at low vs. high analyte concentration.
References
- 1. Quantitative analysis of this compound, a self-ionization-suppressing aminosterol sulfate, in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. waters.com [waters.com]
- 5. Polyamines in biological samples: Rapid and robust quantification by solid-phase extraction online-coupled to liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hydrophilic interaction chromatography (HILIC) for LC-MS/MS analysis of monoamine neurotransmitters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Alternative mobile phase additives for the characterization of protein biopharmaceuticals in liquid chromatography - Mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The effect of the mobile phase additives on sensitivity in the analysis of peptides and proteins by high-performance liquid chromatography-electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Polyamine Analysis by LC-MS | Springer Nature Experiments [experiments.springernature.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Strategies to reduce non-specific binding of squalamine in vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize non-specific binding of squalamine in in-vitro experiments.
Troubleshooting Guide: Reducing Non-Specific Binding of this compound
High background signal, low signal-to-noise ratio, and inconsistent results in your in-vitro assays with this compound may be due to its non-specific binding to various surfaces. This compound is a cationic amphiphilic molecule, meaning it has a positively charged region and a lipid-soluble region. This structure can lead to two primary types of non-specific interactions:
-
Electrostatic Interactions: The positively charged spermidine head of this compound can bind to negatively charged surfaces, such as tissue culture plastic, glass, and certain cellular components.
-
Hydrophobic Interactions: The sterol backbone of this compound can interact with hydrophobic surfaces and non-specifically insert into cell membranes.
Below are strategies to mitigate these effects.
Issue: High Background Signal in Plate-Based Assays
This is often due to this compound binding to the well surfaces of the microplate.
Solutions:
| Strategy | Recommended Concentration/Condition | Notes |
| Use Low-Binding Plates | N/A | Plates with ultra-low attachment surfaces are coated with a neutral, hydrophilic hydrogel that minimizes both hydrophobic and ionic interactions. |
| Pre-coat Plates with a Blocking Agent | 1-5% Bovine Serum Albumin (BSA) in PBS for 1-2 hours at 37°C | BSA will adsorb to the well surface, blocking sites for non-specific binding. Ensure the BSA solution is sterile-filtered. |
| Include a Non-ionic Surfactant in Buffers | 0.01-0.1% Tween-20 or Triton X-100 | These surfactants can help to disrupt hydrophobic interactions between this compound and the plastic surface. |
| Increase Salt Concentration in Buffers | Increase NaCl concentration to 150-300 mM | The increased ionic strength can help to shield electrostatic interactions. |
Issue: Inconsistent Cellular Responses to this compound
Non-specific binding to cell culture surfaces can deplete the effective concentration of this compound in the media, leading to variability in cellular uptake and response.
Solutions:
| Strategy | Recommended Concentration/Condition | Notes |
| Optimize Buffer pH | Adjust to physiological pH (7.2-7.4) | The charge of both this compound and cellular components can be influenced by pH. Maintaining a stable physiological pH is crucial.[1] |
| Incorporate Serum in Media | 5-10% Fetal Bovine Serum (FBS) | Serum proteins can act as carriers for this compound and also as blocking agents, reducing non-specific binding to the culture vessel. |
| Add Purified Proteins as Blocking Agents | 0.1-1% Bovine Serum Albumin (BSA) in serum-free media | For serum-free assays, purified BSA can serve a similar function to whole serum in reducing non-specific binding.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the underlying cause of this compound's non-specific binding?
A1: this compound's chemical nature as a cationic amphiphilic molecule is the primary driver of its non-specific binding. Its positively charged spermidine group can electrostatically interact with negatively charged surfaces, while its hydrophobic steroid core can bind to nonpolar surfaces and non-specifically associate with lipid membranes.[2][3]
Q2: Can I use milk-based blockers to reduce non-specific binding of this compound?
A2: While non-fat dry milk is a common blocking agent in immunoassays, it may not be ideal for all this compound experiments. Milk contains a complex mixture of proteins, including casein, which could potentially interact with this compound. Bovine Serum Albumin (BSA) is a more defined and generally recommended blocking agent for this application.
Q3: Will increasing the washing steps in my assay help to reduce non-specific binding of this compound?
A3: Yes, increasing the number and stringency of washing steps can help to remove non-specifically bound this compound. Including a low concentration of a non-ionic surfactant like Tween-20 (0.05%) in your wash buffer can improve the efficiency of these washes.
Q4: How does this compound interact with cell membranes?
A4: this compound interacts with the headgroups of lipids in the cell membrane, particularly with anionic lipids, through electrostatic interactions. It does not appear to insert deeply into the hydrophobic core of the membrane but rather associates with the membrane surface.[4] This interaction is crucial for its biological activity but can also contribute to non-specific binding to cellular surfaces.
Q5: Are there any specific experimental controls to assess the extent of non-specific binding?
A5: Yes, a crucial control experiment is to run your assay with your analyte on a bare sensor or well surface without any immobilized ligand or cells.[5] Any signal detected in this control can be attributed to non-specific binding. This allows you to assess the effectiveness of your blocking strategies.
Experimental Protocols
Protocol: General Cell-Based Assay with this compound Incorporating Strategies to Reduce Non-Specific Binding
-
Plate Preparation:
-
If using standard tissue culture plates, pre-coat the wells with 1% BSA in sterile PBS for 1-2 hours at 37°C.
-
Alternatively, use commercially available low-binding plates.
-
After incubation, aspirate the BSA solution and wash the wells twice with sterile PBS.
-
-
Cell Seeding:
-
Seed your cells at the desired density in your complete growth medium (containing 5-10% FBS).
-
Allow the cells to adhere and grow for the recommended time.
-
-
This compound Treatment:
-
Prepare your this compound dilutions in your assay medium. If using serum-free medium, supplement it with 0.1% BSA.
-
For improved consistency, consider adding a non-ionic surfactant like Tween-20 to a final concentration of 0.01%.
-
Remove the growth medium from the cells and replace it with the this compound-containing assay medium.
-
-
Incubation:
-
Incubate the cells with this compound for the desired duration of your experiment.
-
-
Washing and Downstream Analysis:
-
After incubation, aspirate the this compound-containing medium.
-
Wash the cells three to five times with a wash buffer (e.g., PBS) containing 0.05% Tween-20 to remove non-specifically bound this compound.
-
Proceed with your downstream analysis (e.g., cell viability assay, protein extraction, etc.).
-
Visualizations
Caption: Causes of this compound non-specific binding and mitigation strategies.
Caption: Simplified VEGF signaling pathway inhibited by this compound.
References
- 1. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 2. Nonspecific Binding: Main Factors of Occurrence and Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. researchgate.net [researchgate.net]
- 4. Interaction of this compound with Lipid Membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Validation & Comparative
Squalamine vs. Trodusquemine (MSI-1436) in Neurodegenerative Disease Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The aggregation of misfolded proteins, such as α-synuclein in Parkinson's disease and amyloid-β (Aβ) in Alzheimer's disease, is a central pathological hallmark of many neurodegenerative disorders. Consequently, therapeutic strategies aimed at inhibiting this aggregation process or mitigating the toxicity of the resulting oligomers are of significant interest. This guide provides a detailed comparison of two aminosterol compounds, squalamine and its derivative trodusquemine (MSI-1436), which have shown promise in various preclinical models of neurodegeneration.
Executive Summary
Both this compound and trodusquemine are naturally derived aminosterols that modulate the aggregation of key proteins implicated in neurodegenerative diseases.[1][2][3] While both compounds demonstrate neuroprotective effects, they exhibit distinct mechanisms of action and pharmacokinetic properties. A critical difference is that trodusquemine can cross the blood-brain barrier, a significant advantage for treating central nervous system disorders, whereas this compound cannot.[4]
Trodusquemine demonstrates a broader mechanism of action, not only displacing protein monomers and oligomers from cell membranes but also inhibiting protein tyrosine phosphatase 1B (PTP1B), a key enzyme in insulin signaling pathways implicated in neurodegeneration.[4][5] In contrast, this compound's primary reported mechanism is the inhibition of the initial stages of α-synuclein aggregation by competing for binding to lipid membranes.[4]
This guide will delve into the comparative efficacy of these two compounds, present detailed experimental protocols for key assays, and visualize their proposed mechanisms of action.
Data Presentation: Comparative Efficacy
The following tables summarize the quantitative data on the effects of this compound and trodusquemine on α-synuclein and Aβ aggregation and toxicity.
| Compound | Target Protein | Assay | Key Findings | Quantitative Data | Reference |
| This compound | α-Synuclein | Thioflavin T (ThT) Aggregation Assay | Inhibits lipid-induced primary nucleation. | Dose-dependent decrease in the overall rate of amyloid formation.[3] | [3] |
| Trodusquemine | α-Synuclein | Thioflavin T (ThT) Aggregation Assay | Inhibits both lipid-induced primary nucleation and fibril-dependent secondary nucleation. | - | [4][5] |
| This compound | Aβ42 | Thioflavin T (ThT) Aggregation Assay | Accelerates Aβ42 aggregation. | Dose-dependent reduction in the half-time of aggregation.[3] | [3] |
| Trodusquemine | Aβ42 | Thioflavin T (ThT) Aggregation Assay | Accelerates Aβ42 aggregation, primarily by enhancing secondary nucleation. | Dose-dependent reduction in the half-time of aggregation.[6] | [6] |
Table 1: Comparison of Effects on Protein Aggregation
| Compound | Model System | Assay | Key Findings | Quantitative Data | Reference |
| This compound | Human Neuroblastoma Cells (SH-SY5Y) | MTT Assay | Suppresses the toxicity of α-synuclein oligomers. | Dose-dependent increase in cell viability.[7] | [7] |
| Trodusquemine | Human Neuroblastoma Cells (SH-SY5Y) | MTT Assay | Suppresses the toxicity of α-synuclein and Aβ40 oligomers. | At a 1:1 ratio with Aβ40 oligomers, cell viability was restored to 97 ± 4% of untreated cells.[6] | [6] |
| This compound | C. elegans model of Parkinson's Disease | Motility Assay | Prevents α-synuclein-induced paralysis. | - | [4] |
| Trodusquemine | C. elegans model of Parkinson's Disease | Motility Assay | Inhibits the formation of α-synuclein aggregates and increases fitness and longevity. | - | [4] |
Table 2: Comparison of Effects on Oligomer Toxicity and In Vivo Models
Experimental Protocols
This section outlines the methodologies for key experiments cited in the comparison of this compound and trodusquemine.
Thioflavin T (ThT) Aggregation Assay for α-Synuclein
This assay is used to monitor the kinetics of α-synuclein fibril formation in the presence and absence of the test compounds.
-
Materials:
-
Recombinant human α-synuclein protein
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in dH₂O)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well black, clear-bottom plates
-
Plate reader with fluorescence capabilities (Excitation: ~450 nm, Emission: ~485 nm)
-
Shaking incubator set to 37°C
-
-
Protocol:
-
Prepare a fresh working solution of ThT in PBS (final concentration in each well to be 25 µM).[2]
-
Thaw aliquots of α-synuclein monomer at room temperature immediately before use.
-
In a 96-well plate, combine the α-synuclein monomer (e.g., final concentration of 100 µM) with the ThT working solution.[8]
-
Add this compound or trodusquemine at various concentrations to the designated wells. Include a vehicle control (e.g., DMSO or buffer).
-
Seal the plate to prevent evaporation.
-
Incubate the plate in a shaking incubator at 37°C with continuous shaking (e.g., 600 rpm).[2]
-
Measure the ThT fluorescence at regular intervals (e.g., every 30-60 minutes) for up to 72 hours.[2]
-
Plot the fluorescence intensity against time to generate aggregation curves. The lag time, elongation rate, and final fluorescence intensity can be analyzed to determine the effect of the compounds on aggregation kinetics.
-
MTT Cell Viability Assay for Oligomer-Induced Toxicity
This colorimetric assay assesses the ability of the compounds to protect neuronal cells from the toxic effects of protein oligomers.
-
Materials:
-
Human neuroblastoma cell line (e.g., SH-SY5Y)
-
Cell culture medium (e.g., DMEM/F12) with fetal bovine serum (FBS) and penicillin-streptomycin
-
Pre-formed α-synuclein or Aβ oligomers
-
This compound or trodusquemine
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader capable of measuring absorbance at ~570 nm
-
-
Protocol:
-
Seed SH-SY5Y cells in a 96-well plate at a desired density and allow them to adhere and grow for 24-48 hours.
-
Prepare solutions of pre-formed protein oligomers (e.g., 1 µM final concentration) with or without varying concentrations of this compound or trodusquemine.[6] Incubate these mixtures for a specified time (e.g., 1 hour at 37°C).[7]
-
Remove the culture medium from the cells and replace it with the oligomer/compound mixtures. Include controls for untreated cells, cells treated with oligomers alone, and cells treated with the compounds alone.
-
Incubate the cells for 24 hours at 37°C.[7]
-
After incubation, add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Remove the MTT solution and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at ~570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
C. elegans Motility/Paralysis Assay
This in vivo assay evaluates the ability of the compounds to rescue the motor deficits observed in a C. elegans model of Parkinson's disease, which typically involves the overexpression of human α-synuclein in muscle cells.
-
Materials:
-
Transgenic C. elegans strain expressing human α-synuclein in body wall muscles.
-
Nematode Growth Medium (NGM) agar plates.
-
E. coli OP50 bacteria.
-
This compound or trodusquemine.
-
M9 buffer.
-
Microscope for observing worm movement.
-
-
Protocol:
-
Prepare NGM plates containing the desired concentrations of this compound or trodusquemine. The compound is typically added to the molten agar before pouring the plates. Seed the plates with E. coli OP50.
-
Synchronize a population of C. elegans by standard methods (e.g., bleaching).
-
Place the synchronized L1 larvae onto the compound-containing or control NGM plates and allow them to grow at 20°C.
-
At a specific time point (e.g., after a set number of days of adulthood), assess the motility of the worms. This can be done by:
-
Thrashing assay: Transfer individual worms to a drop of M9 buffer and count the number of body bends (thrashes) per minute.
-
Paralysis assay: Gently prod the worms with a platinum wire. Worms that fail to move or only move their head are considered paralyzed. Calculate the percentage of paralyzed worms in the population.
-
-
Compare the motility or paralysis rates between the treated and untreated groups.
-
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the proposed signaling pathways and mechanisms of action for this compound and trodusquemine in the context of neurodegenerative disease models.
Conclusion
This compound and trodusquemine represent a promising class of compounds for the potential treatment of neurodegenerative diseases. While both demonstrate efficacy in preclinical models by modulating protein aggregation and reducing oligomer toxicity, trodusquemine's ability to cross the blood-brain barrier and its multifaceted mechanism of action, including the inhibition of PTP1B, may offer a therapeutic advantage.[4][5] Further research, including direct comparative studies under standardized conditions and eventual clinical trials, will be crucial to fully elucidate their therapeutic potential. This guide provides a foundational understanding for researchers and drug development professionals to build upon in the ongoing search for effective treatments for these devastating diseases.
References
- 1. This compound and Its Derivatives Modulate the Aggregation of Amyloid-β and α-Synuclein and Suppress the Toxicity of Their Oligomers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound and Its Derivatives Modulate the Aggregation of Amyloid-β and α-Synuclein and Suppress the Toxicity of Their Oligomers [repository.cam.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. scienceofparkinsons.com [scienceofparkinsons.com]
- 5. Trodusquemine enhances Aβ42 aggregation but suppresses its toxicity by displacing oligomers from cell membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Trodusquemine displaces protein misfolded oligomers from cell membranes and abrogates their cytotoxicity through a generic mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemical and genetic rescue of in vivo progranulin-deficient lysosomal and autophagic defects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Comparative Analysis of Squalamine and Colistin Against Gram-Negative Bacteria
Published: November 5, 2025
This guide provides a detailed comparative analysis of squalamine and colistin, two antimicrobial agents with activity against Gram-negative bacteria. The document is intended for researchers, scientists, and drug development professionals, offering an objective comparison of their mechanisms of action, in vitro efficacy, resistance profiles, and toxicity. All quantitative data is supported by experimental findings from peer-reviewed literature, and detailed protocols for key assays are provided.
Mechanism of Action
Both this compound and colistin target the outer membrane of Gram-negative bacteria, but their precise mechanisms of disruption differ.
Colistin: As a polymyxin antibiotic, colistin is a cationic lipopeptide. Its primary mode of action involves a direct interaction with the lipid A component of lipopolysaccharides (LPS) in the outer membrane.[1][2][3] This electrostatic attraction allows colistin to displace divalent cations (Mg²⁺ and Ca²⁺) that normally stabilize the LPS layer.[2][3][4][5] This displacement disrupts the integrity of the outer membrane, leading to increased permeability, leakage of cellular contents, and ultimately, cell lysis.[2][3][4]
This compound: this compound is a natural aminosterol with broad-spectrum antimicrobial properties.[6][7][8] Similar to colistin, its antibacterial activity against Gram-negative bacteria begins with an interaction between its positively charged amino groups and the negatively charged phosphate groups in the LPS structure.[9][10] This leads to a detergent-like mechanism that disrupts the outer membrane, compromising its integrity and causing cell death.[6][7][8] This membrane-active property is also effective against multidrug-resistant (MDR) strains.[11][12]
Comparative In Vitro Efficacy
The in vitro activities of this compound and colistin are typically evaluated by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). Time-kill assays further elucidate their bactericidal kinetics.
MIC/MBC Data: The following table summarizes representative MIC values for this compound and colistin against common Gram-negative pathogens. It is important to note that MIC values can vary based on the specific strain and the testing conditions used (e.g., media composition).[13]
| Antibiotic | Organism | Strain | MIC (µg/mL) | Reference |
| This compound | Escherichia coli | ATCC 25922 | 2.5 - 5 | [12] |
| Pseudomonas aeruginosa | ATCC 27853 | 2.5 - 5 | [12] | |
| Klebsiella pneumoniae | MDR Isolate | 4 - 10 | [14] | |
| Enterobacter aerogenes | MDR Isolate | 10 - 12.5 | [14] | |
| Colistin | Escherichia coli | ATCC 25922 | 0.25 - 1 | [13] |
| Pseudomonas aeruginosa | Clinical Isolates | 0.5 - 2 | [15] | |
| Acinetobacter baumannii | Clinical Isolates | 0.25 - 1 | [15] | |
| Klebsiella pneumoniae | Clinical Isolates | 0.25 - >16 | [15] |
Time-Kill Kinetics: Studies have shown that this compound can exhibit rapid bactericidal activity. Against reference strains of P. aeruginosa and E. coli, this compound at its MIC achieved complete killing within 2 hours, whereas colistin required 4 hours.[16] This suggests a more rapid membrane disruption by this compound under these conditions.
Resistance Mechanisms
Resistance to colistin is a significant and growing clinical concern, mediated by both chromosomal mutations and plasmid-encoded genes.[1][17][18] In contrast, data on acquired resistance to this compound is less prevalent.
| Feature | Colistin | This compound |
| Primary Mechanism | Modification of the Lipid A moiety of LPS, reducing its net negative charge.[1] | Alterations in LPS have been shown to modulate this compound activity, but specific resistance mechanisms are not as well-defined.[11] |
| Chromosomal | Mutations in two-component regulatory systems (e.g., PhoPQ, PmrAB) that control LPS modification pathways.[1] | Not well characterized. This compound has shown effectiveness against strains with efflux pumps that confer resistance to other antibiotics.[11] |
| Plasmid-Mediated | Presence of mobilized colistin resistance (mcr) genes, which encode phosphoethanolamine transferases that modify Lipid A.[1][3] This allows for horizontal gene transfer and rapid dissemination of resistance. | No plasmid-mediated resistance mechanisms have been identified to date. |
Toxicity Profile
A critical differentiator between antimicrobial agents is their toxicity to host cells.
-
Colistin: The clinical use of colistin is often limited by significant side effects, most notably nephrotoxicity (kidney damage) and neurotoxicity.[5][19] The risk of nephrotoxicity can be influenced by the specific formulation, daily dosage, and patient comorbidities.[20][21][22][23][24]
-
This compound: this compound has been reported to have a high minimum haemolytic concentration (>200 µg/mL), suggesting a lower toxicity towards eukaryotic cells compared to its potent antibacterial concentrations.[12] It demonstrates a relative lack of activity on eukaryotic membranes, which may be due to differences in membrane lipid composition, such as the presence of cholesterol and specific glycolipids that impair this compound's insertion.[12]
Experimental Protocols
This section details standardized methodologies for evaluating the antimicrobial properties discussed in this guide.
A. MIC and MBC Determination by Broth Microdilution
This protocol is used to determine the lowest concentration of an antimicrobial agent that inhibits visible growth (MIC) and the lowest concentration that results in microbial death (MBC).[25][26]
Methodology:
-
Inoculum Preparation: Prepare a bacterial suspension from overnight colonies, adjusting it to a 0.5 McFarland standard. Dilute this suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[27]
-
Drug Dilution: Prepare a two-fold serial dilution of the antimicrobial agent in a 96-well microtiter plate.
-
Inoculation & Incubation: Add the standardized bacterial inoculum to each well. Include a growth control (no drug) and a sterility control (no bacteria). Incubate the plate at 37°C for 18-24 hours.
-
MIC Reading: The MIC is the lowest drug concentration in which no visible bacterial growth is observed.[28][29]
-
MBC Determination: Subculture an aliquot from each well that showed no visible growth onto an agar plate. Incubate the plates for 18-24 hours. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.[26]
B. Outer Membrane Permeabilization Assay
This assay measures the ability of an antimicrobial agent to disrupt the bacterial outer membrane, allowing the entry of a fluorescent dye like propidium iodide (PI), which is normally membrane-impermeable.[30]
Methodology:
-
Cell Preparation: Grow bacteria to the mid-logarithmic phase. Harvest the cells by centrifugation, wash them, and resuspend them in a suitable buffer (e.g., PBS).
-
Assay Setup: Add the bacterial suspension to a 96-well plate. Add the membrane-impermeable fluorescent dye (e.g., Propidium Iodide).
-
Initiate Reaction: Add the antimicrobial agent (this compound or colistin) at various concentrations to the wells.
-
Measurement: Immediately begin monitoring the fluorescence intensity over time using a plate reader. An increase in fluorescence indicates dye entry into the cytoplasm due to membrane permeabilization.[30]
-
Data Analysis: Plot the change in fluorescence intensity against time for each concentration to determine the rate and extent of membrane permeabilization.
Conclusion
Both this compound and colistin are effective against Gram-negative bacteria through mechanisms involving outer membrane disruption. Colistin generally exhibits lower MIC values but is hampered by significant toxicity and the rapid global spread of plasmid-mediated resistance.
This compound demonstrates rapid bactericidal activity and a favorable preliminary toxicity profile.[12][16] Its efficacy against MDR strains and the current lack of known plasmid-mediated resistance make it an intriguing candidate for further investigation.[11] this compound may also act as a chemosensitizer, enhancing the activity of other antibiotics against resistant bacteria.[14][31] Further research, particularly in vivo efficacy and comprehensive toxicity studies, is necessary to fully establish the therapeutic potential of this compound as an alternative or adjunctive therapy in an era of mounting antibiotic resistance.
References
- 1. colistin-resistance-mechanisms-in-gram-negative-bacteria-a-focus-on-escherichia-coli - Ask this paper | Bohrium [bohrium.com]
- 2. Colistin Update on Its Mechanism of Action and Resistance, Present and Future Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Colistin Sulfate? [synapse.patsnap.com]
- 4. Colistin and its role in the Era of antibiotic resistance: an extended review (2000–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Biological Effects of this compound and Its Aminosterol Derivatives | Encyclopedia MDPI [encyclopedia.pub]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. New insights into the antibacterial mechanism of action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. This compound: An Appropriate Strategy against the Emergence of Multidrug Resistant Gram-Negative Bacteria? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effect of Different Media on the Bactericidal Activity of Colistin and on the Synergistic Combination With Azidothymidine Against mcr-1-Positive Colistin-Resistant Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Molecular characterization of colistin resistance in Gram negative isolates [mid.journals.ekb.eg]
- 18. Molecular mechanisms related to colistin resistance in Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Efficacy and safety of colistin for the treatment of infections caused by multidrug-resistant gram-negative bacilli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Comparison of colistin-induced nephrotoxicity between two different formulations of colistin in critically ill patients: a retrospective cohort study - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Comparison of colistin-induced nephrotoxicity between two different formulations of colistin in critically ill patients: a retrospective cohort study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. mdpi.com [mdpi.com]
- 24. researchgate.net [researchgate.net]
- 25. protocols.io [protocols.io]
- 26. qlaboratories.com [qlaboratories.com]
- 27. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Determination of the MIC and minimum bactericidal concentration (MBC). [bio-protocol.org]
- 30. pubs.acs.org [pubs.acs.org]
- 31. researchgate.net [researchgate.net]
Squalamine in Combination with Paclitaxel and Carboplatin for Non-Small Cell Lung Cancer: A Comparative Efficacy Guide
This guide provides a detailed comparison of the efficacy of squalamine in combination with paclitaxel and carboplatin for the treatment of non-small cell lung cancer (NSCLC) against alternative therapeutic regimens. The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of clinical trial data, experimental protocols, and mechanistic insights.
Mechanism of Action: this compound
This compound is a naturally occurring aminosterol that exhibits anti-angiogenic properties.[1][2] Its mechanism of action involves inhibiting the proliferation and migration of endothelial cells, which are crucial for the formation of new blood vessels (angiogenesis) that tumors need to grow and metastasize.[1][3] this compound is thought to exert its effects by interacting with cell membranes and modulating intracellular signaling pathways, including those activated by vascular endothelial growth factor (VEGF) and other mitogens.[1][3] By disrupting tumor neovascularization, this compound, when combined with cytotoxic chemotherapy, is hypothesized to enhance the overall anti-tumor effect.[4][5]
Below is a diagram illustrating the proposed anti-angiogenic signaling pathway of this compound.
Caption: Proposed mechanism of this compound in inhibiting VEGF-induced angiogenesis.
Clinical Trial Comparison
The primary clinical evidence for the combination of this compound with paclitaxel and carboplatin comes from a Phase I/IIA trial. To provide a comprehensive comparison, the results of this trial are presented alongside data from studies evaluating the standard-of-care chemotherapy regimen of paclitaxel and carboplatin alone in a similar patient population of advanced NSCLC.
Quantitative Data Summary
The following tables summarize the efficacy and safety data from the clinical trials.
Table 1: Efficacy of this compound Combination Therapy vs. Standard Chemotherapy
| Efficacy Endpoint | This compound + Paclitaxel + Carboplatin (Phase I/IIA)[6][7] | Paclitaxel + Carboplatin (Phase II)[8] |
| Number of Patients | 45 (43 evaluable for response) | 53 |
| Overall Response Rate (ORR) | 28% (Partial Response) | 55% (4% Complete Response, 51% Partial Response) |
| Stable Disease | 19% | 30% |
| Median Survival | 10.0 months | 55 weeks (~12.7 months) |
| 1-Year Survival Rate | 40% | 55% |
| Median Progression-Free Survival | Not Reported | 28 weeks |
Table 2: Key Toxicities (Grade 3/4)
| Adverse Event | This compound + Paclitaxel + Carboplatin (at MTD)[6][7] | Paclitaxel + Carboplatin[8] |
| Neutropenia | Reported, but specific % at MTD not detailed | 25% (of courses) |
| Anemia | Not specifically detailed | 3% (of courses) |
| Thrombocytopenia | Not specifically detailed | 1% (of courses) |
| Arthralgia/Myalgia | Dose-limiting at 400 mg/m²/day | Mild, cumulative effect noted |
| Febrile Neutropenia | Not specifically detailed | 1.5% (of episodes) |
Experimental Protocols
Detailed methodologies for the cited clinical trials are provided below.
This compound in Combination with Paclitaxel and Carboplatin (Phase I/IIA Trial)[6][7]
-
Objective: To assess the safety, clinical response, and pharmacokinetics of this compound administered with paclitaxel and carboplatin in patients with advanced NSCLC.
-
Patient Population: Chemotherapy-naive patients with stage IIIB (with pleural effusion) or stage IV NSCLC.
-
Treatment Regimen:
-
Phase I (Dose Escalation): Patients received escalating doses of this compound (starting at 100 mg/m²/day and escalating to 400 mg/m²/day) as a continuous intravenous infusion for 5 days. This was administered in combination with standard doses of paclitaxel and carboplatin on day 1 of a 21-day cycle.
-
Phase IIA: Based on the safety and toxicity profile from Phase I, the recommended Phase II dose of this compound was determined to be 300 mg/m²/day, administered as a 5-day continuous infusion with paclitaxel and carboplatin on day 1, every 21 days.
-
-
Endpoints:
-
Primary: Safety and tolerability, determination of the maximum tolerated dose (MTD).
-
Secondary: Clinical response (tumor response), pharmacokinetics, and survival.
-
The experimental workflow for this trial is depicted in the following diagram.
Caption: Clinical trial workflow for the Phase I/IIA study of this compound with chemotherapy.
Paclitaxel and Carboplatin for Advanced NSCLC (Phase II Trial)[8]
-
Objective: To determine the response rate, toxicity, and survival of patients with advanced NSCLC treated with paclitaxel and carboplatin.
-
Patient Population: Patients with stage IIIB or IV NSCLC, ECOG performance status of 0-2, and no prior chemotherapy.
-
Treatment Regimen:
-
Paclitaxel 200 mg/m² administered as a 3-hour infusion.
-
Followed by carboplatin at an area under the curve (AUC) of 6.
-
Treatment was repeated every 3 weeks for up to six courses.
-
-
Endpoints:
-
Primary: Response rate.
-
Secondary: Toxicity, survival.
-
Comparative Analysis and Conclusion
The combination of this compound with paclitaxel and carboplatin was found to be well-tolerated in the Phase I/IIA trial.[6][7] The objective response rate of 28% and a median survival of 10.0 months in the this compound combination arm are noteworthy.[6][7] However, when compared to a separate Phase II trial of paclitaxel and carboplatin alone, the standard chemotherapy regimen demonstrated a higher overall response rate of 55% and a median survival of approximately 12.7 months.[8]
It is important to note that direct cross-trial comparisons have limitations due to potential differences in patient populations, study designs, and other confounding factors. The paclitaxel and carboplatin combination has been a widely used standard of care for advanced NSCLC.[9] The addition of this compound to this regimen did not appear to improve efficacy in the reported trial and may have been associated with additional toxicities, such as arthralgia and myalgia, at higher doses.[6]
Preclinical studies suggested a synergistic antitumor effect when this compound was combined with platinum-based agents.[1][5] However, the clinical data from the Phase I/IIA trial did not translate into a clear clinical benefit over the standard two-drug chemotherapy regimen. Further investigation in a randomized, controlled Phase III trial would have been necessary to definitively determine the clinical value of adding this compound to standard chemotherapy for advanced NSCLC. The modest results of this early-phase trial likely contributed to the lack of subsequent large-scale clinical development of this compound in this specific combination for NSCLC.
In the broader context of NSCLC treatment, the landscape has evolved significantly since these trials were conducted, with the advent of targeted therapies and immunotherapies that have demonstrated substantial improvements in survival for specific patient populations.[10][11][12] While the exploration of anti-angiogenic agents in combination with chemotherapy was a rational approach, the clinical benefit of this compound in this particular setting was not established.
References
- 1. Squalamines in Blockade of Tumor-Associated Angiogenesis and Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound inhibits angiogenesis and solid tumor growth in vivo and perturbs embryonic vasculature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. MSI-1256 (this compound Lactate) , Carboplatin, Paclitaxil in Nonsmal Cell Lung Can - Joan Schiller [grantome.com]
- 5. Potential of the aminosterol, this compound in combination therapy in the rat 13,762 mammary carcinoma and the murine Lewis lung carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. A phase I/IIA trial of continuous five-day infusion of this compound lactate (MSI-1256F) plus carboplatin and paclitaxel in patients with advanced non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phase II study of paclitaxel and carboplatin for advanced non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Paclitaxel/carboplatin in the treatment of non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. First line combination therapy improves progression-free survival in advanced lung cancer | EurekAlert! [eurekalert.org]
- 11. sciencedaily.com [sciencedaily.com]
- 12. m.youtube.com [m.youtube.com]
Validation of squalamine's efficacy in preclinical models of ovarian cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical efficacy of squalamine in ovarian cancer models, juxtaposed with other emerging therapeutic strategies. The data presented is collated from various studies to offer a comprehensive overview for researchers in oncology and drug development.
This compound: An Anti-Angiogenic Approach
This compound, a naturally occurring aminosterol, has demonstrated significant anti-tumor effects in preclinical ovarian cancer models, primarily through the inhibition of angiogenesis. Unlike traditional cytotoxic agents, this compound does not directly kill cancer cells but rather targets the tumor's blood supply, a crucial component for its growth and metastasis.
Enhanced Efficacy in Combination Therapy
Preclinical studies have consistently shown that this compound's anti-tumor activity is markedly enhanced when used in combination with platinum-based chemotherapies, such as cisplatin and carboplatin. In xenograft models using the ovarian 2008 human ovarian cancer cell line, the combination of this compound and cisplatin resulted in a profound tumor growth inhibition of 94-95%. This synergistic effect is attributed to this compound's ability to disrupt the tumor vasculature, thereby potentially increasing the delivery and efficacy of cytotoxic agents.
Mechanism of Action: Targeting Endothelial Cells
This compound's anti-angiogenic properties stem from its ability to interfere with key processes in vascular endothelial cells. It has been shown to inhibit the proliferation and migration of human umbilical vein endothelial cells (HUVECs) stimulated by vascular endothelial growth factor (VEGF). The underlying mechanism involves the disruption of signaling pathways crucial for angiogenesis, including those mediated by VEGF, calmodulin, and the Na+/H+ exchanger isoform NHE3. By inhibiting these pathways, this compound effectively halts the formation of new blood vessels required for tumor expansion.
Comparative Preclinical Efficacy
To provide a broader context for this compound's potential, this section compares its preclinical performance with other investigational therapies for ovarian cancer. It is important to note that direct head-to-head studies are limited, and the following comparisons are based on data from separate preclinical investigations.
| Therapeutic Strategy | Ovarian Cancer Model(s) | Key Efficacy Findings |
| This compound + Cisplatin | Ovarian 2008 xenografts | 94-95% tumor growth inhibition.[1] |
| MLN4924 + Cisplatin | SKOV3, ES2 cell lines; platinum-resistant models | Synergistic reduction in cell viability.[2][3][4] |
| Pb-214-TCMC-trastuzumab | SKOV-3, OVCAR3 xenografts | Significant decrease in tumor bioluminescence signal.[5][6][7][8] |
| β-glucan + IFNγ | Metastatic ovarian cancer models | Substantial shrinkage of total tumor burden.[9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are summaries of key experimental protocols employed in the evaluation of this compound and its comparators.
In Vivo Xenograft Studies (this compound)
-
Cell Line: Ovarian 2008 human ovarian cancer cells (parental and HER-2-overexpressing).
-
Animal Model: Immunodeficient mice (e.g., nude mice).
-
Tumor Implantation: Subcutaneous injection of tumor cells.
-
Treatment Groups:
-
Control (vehicle)
-
This compound alone (e.g., 2 mg/kg, daily subcutaneous injections)
-
Cisplatin alone (e.g., 4 mg/kg, single intraperitoneal injection)
-
This compound + Cisplatin
-
Cell Viability Assay (MLN4924 + Cisplatin)
-
Cell Lines: SKOV3, ES2 human ovarian cancer cell lines.
-
Assay: WST-1 (Water Soluble Tetrazolium Salt) assay.
-
Procedure:
-
Seed cells in 96-well plates and allow to adhere.
-
Treat cells with MLN4924, cisplatin, or the combination at various concentrations.
-
Incubate for a specified period (e.g., 24-72 hours).
-
Add WST-1 reagent to each well and incubate.
-
Measure the absorbance at the appropriate wavelength to determine cell viability.
-
In Vivo Bioluminescence Imaging (Pb-214-TCMC-trastuzumab)
-
Cell Lines: SKOV-3, OVCAR3 human ovarian cancer cells engineered to express luciferase.
-
Animal Model: Immunodeficient mice.
-
Tumor Implantation: Intraperitoneal injection of tumor cells.
-
Treatment: Intraperitoneal administration of Pb-214-TCMC-trastuzumab.
-
Imaging:
-
Administer luciferin to the mice.
-
Anesthetize the mice and place them in an in vivo imaging system.
-
Acquire bioluminescent images to quantify tumor burden.
-
Repeat imaging at multiple time points to monitor treatment response.
-
Apoptosis Detection (TUNEL Assay)
-
Principle: The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay detects DNA fragmentation, a hallmark of apoptosis.
-
Procedure (for tissue sections):
-
Deparaffinize and rehydrate formalin-fixed, paraffin-embedded tumor tissue sections.
-
Permeabilize the tissue with proteinase K.
-
Incubate sections with a reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and labeled dUTPs (e.g., FITC-dUTP).
-
Wash to remove unincorporated nucleotides.
-
Counterstain nuclei with a fluorescent dye (e.g., DAPI).
-
Visualize and quantify apoptotic cells using fluorescence microscopy.
-
Angiogenesis Assessment (Immunohistochemistry for von Willebrand Factor)
-
Principle: von Willebrand Factor (vWF) is a marker for endothelial cells, allowing for the quantification of blood vessels.
-
Procedure:
-
Deparaffinize and rehydrate tumor tissue sections.
-
Perform antigen retrieval to unmask the vWF epitope.
-
Block endogenous peroxidase activity.
-
Incubate with a primary antibody against vWF.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Add a chromogenic substrate (e.g., DAB) to visualize the antibody binding.
-
Counterstain with hematoxylin.
-
Dehydrate, clear, and mount the slides.
-
Quantify microvessel density by counting stained vessels under a microscope.
-
Visualizing the Pathways and Processes
To further elucidate the mechanisms and experimental designs, the following diagrams are provided in the DOT language for Graphviz.
Caption: this compound's disruption of VEGF signaling in endothelial cells.
Caption: The IFNγ-induced JAK/STAT signaling pathway.
Caption: Workflow for a preclinical ovarian cancer xenograft study.
References
- 1. scispace.com [scispace.com]
- 2. This compound blocks tumor-associated angiogenesis and growth of human breast cancer cells with or without HER-2/neu overexpression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Overcoming platinum resistance in preclinical models of ovarian cancer using the neddylation inhibitor MLN4924 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound and Its Aminosterol Derivatives: Overview of Biological Effects and Mechanisms of Action of Compounds with Multiple Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interferon JAK/STAT Signaling Pathway - Creative BioMart [creativebiomart.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Activation of the JAK/STAT-1 Signaling Pathway by IFN-γ Can Down-Regulate Functional Expression of the MHC Class I-Related Neonatal Fc Receptor for IgG - PMC [pmc.ncbi.nlm.nih.gov]
Synergistic Antimicrobial Effects of Squalamine and its Analogs with Conventional Antibiotics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The increasing prevalence of multidrug-resistant (MDR) bacteria presents a critical challenge to global health. A promising strategy to combat this threat is the use of combination therapies that enhance the efficacy of existing antibiotics. Squalamine, a natural aminosterol isolated from the dogfish shark (Squalus acanthias), and its synthetic analogs have emerged as potent broad-spectrum antimicrobial agents with a unique mechanism of action that makes them excellent candidates for synergistic combinations with conventional antibiotics.[1][2] This guide provides a comparative analysis of the synergistic effects of this compound and its derivatives with various classes of antibiotics, supported by experimental data and detailed methodologies.
Mechanism of Synergy: A Two-Pronged Attack
The synergistic potential of this compound stems from its distinct mechanism of action, which involves the disruption of bacterial cell membranes.[3][4] This membrane-permeabilizing effect is believed to facilitate the entry of conventional antibiotics into the bacterial cell, allowing them to reach their intracellular targets at concentrations that would otherwise be sub-inhibitory.
Gram-Negative Bacteria: In Gram-negative bacteria, this compound interacts with the lipopolysaccharide (LPS) layer of the outer membrane, causing disorganization and increased permeability.[4] This disruption of the outer membrane barrier allows antibiotics that are typically impeded, such as certain β-lactams, macrolides, and tetracyclines, to gain access to the periplasm and subsequently to their targets within the cell.
Gram-Positive Bacteria: In Gram-positive bacteria, which lack an outer membrane, this compound induces membrane depolarization, leading to the dissipation of the membrane potential and ultimately cell death.[4][5] This disruption of membrane integrity can also enhance the uptake of other antibiotics.
Furthermore, recent studies suggest that this compound and its mimics may also inhibit the glycosyltransferase activity of penicillin-binding proteins (PBPs), which are essential enzymes for cell wall synthesis.[6] This dual mechanism of membrane disruption and inhibition of cell wall synthesis enzymes provides a strong basis for synergy with antibiotics that target peptidoglycan synthesis, such as β-lactams and vancomycin.
Quantitative Analysis of Synergistic Effects
The synergistic activity of this compound and its analogs with conventional antibiotics is typically quantified using the Fractional Inhibitory Concentration Index (FICI). The FICI is calculated from data obtained through a checkerboard assay, which systematically tests various concentrations of two compounds alone and in combination. The interaction is defined as follows:
-
Synergy: FICI ≤ 0.5
-
Additive: 0.5 < FICI ≤ 1.0
-
Indifference: 1.0 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
The following tables summarize the reported synergistic and additive effects of this compound and its synthetic analogs with various conventional antibiotics against a range of bacterial pathogens.
| This compound Analog | Antibiotic | Bacterial Strain | FICI | Interaction | Reference |
| 4h | Oxacillin | Staphylococcus aureus | 0.51 | Additive | [5] |
| 4q | Oxacillin | Staphylococcus aureus | 0.53 | Additive | [5] |
| This compound | Oxacillin | Staphylococcus aureus | 0.75 | Additive | [5] |
| Derivative 17 | Oxacillin | Staphylococcus aureus | 0.25 - 0.5 | Synergy | [5] |
| This compound | Antibiotic Class | Bacterial Strains | Observation | Reference |
| This compound | Chloramphenicol, Tetracycline, Ciprofloxacin | Enterobacter aerogenes (ATCC 13048, CM-64), Pseudomonas aeruginosa (PA01, PA124), Klebsiella pneumoniae (KP63, KP55), Escherichia coli (AG100, AG100a) | Potentiates activity, allowing for dose reduction and overcoming resistance. |
Experimental Protocols
Checkerboard Assay for Synergy Testing
The checkerboard assay is a standard method to determine the synergistic, additive, indifferent, or antagonistic effects of two antimicrobial agents.
1. Preparation of Materials:
-
96-well microtiter plates.
-
Bacterial inoculum standardized to 0.5 McFarland (approximately 1.5 x 10⁸ CFU/mL), then diluted to a final concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Stock solutions of this compound/analog and the conventional antibiotic at concentrations at least four times the highest concentration to be tested.
2. Assay Procedure:
-
Along the x-axis of the microtiter plate, serial two-fold dilutions of the conventional antibiotic are prepared in CAMHB.
-
Along the y-axis, serial two-fold dilutions of this compound or its analog are prepared in CAMHB.
-
This creates a matrix of wells containing various concentrations of both agents. Control wells with each agent alone and a growth control (no antimicrobial) are included.
-
Each well is inoculated with the standardized bacterial suspension.
-
The plates are incubated at 37°C for 18-24 hours.
3. Data Analysis:
-
The Minimum Inhibitory Concentration (MIC) of each agent alone and in combination is determined as the lowest concentration showing no visible bacterial growth.
-
The FICI is calculated using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
Time-Kill Assay
Time-kill assays provide dynamic information about the bactericidal or bacteriostatic effects of antimicrobial combinations over time.
1. Preparation of Materials:
-
Standardized bacterial inoculum (final concentration of ~5 x 10⁵ CFU/mL).
-
CAMHB.
-
This compound/analog and conventional antibiotic at predetermined concentrations (e.g., 0.5x, 1x, or 2x MIC).
2. Assay Procedure:
-
Bacterial cultures are grown to the logarithmic phase and then diluted.
-
The antimicrobial agents, alone and in combination, are added to the bacterial suspensions.
-
A control tube with no antimicrobial is included.
-
The cultures are incubated at 37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), aliquots are removed, serially diluted, and plated on agar plates.
3. Data Analysis:
-
After incubation, the number of colonies on each plate is counted to determine the CFU/mL at each time point.
-
The results are plotted as log₁₀ CFU/mL versus time.
-
Synergy is typically defined as a ≥ 2 log₁₀ decrease in CFU/mL between the combination and the most active single agent at 24 hours.
Visualizing the Mechanisms and Workflows
Caption: Mechanism of synergistic action between this compound and conventional antibiotics.
Caption: Experimental workflow for the checkerboard synergy assay.
In Vivo Studies: An Area for Future Research
While in vitro studies have consistently demonstrated the synergistic potential of this compound and its analogs, there is a notable lack of published in vivo studies specifically investigating these combinations against bacterial infections in animal models. A review mentioned a study on the efficacy of this compound alone in a mouse model of cutaneous S. aureus infection, which showed a significant reduction in bacterial load.[1] However, to fully validate the clinical potential of this compound-antibiotic combinations, well-designed in vivo experiments are crucial to assess their efficacy, pharmacokinetics, and safety profiles in a physiological setting.
Conclusion and Future Directions
The evidence presented in this guide strongly supports the potential of this compound and its synthetic analogs as valuable partners in combination therapies to combat multidrug-resistant bacteria. Their unique membrane-disrupting mechanism of action provides a clear rationale for their synergistic effects with a broad range of conventional antibiotics, including β-lactams, vancomycin, chloramphenicol, tetracyclines, and ciprofloxacin. The quantitative data from in vitro assays, such as the checkerboard method, confirm these synergistic and additive interactions.
Future research should focus on:
-
Expanding the range of antibiotic classes and resistant bacterial strains tested in combination with this compound.
-
Conducting in vivo studies in relevant animal models of infection to confirm the efficacy and safety of these combinations.
-
Investigating the potential for these combinations to prevent the emergence of antibiotic resistance.
The development of this compound-based combination therapies represents a promising avenue to revitalize our antibiotic arsenal and address the urgent threat of antimicrobial resistance.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound: an aminosterol antibiotic from the shark - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. 6-Polyaminosteroid this compound Analogues Display Antibacterial Activity against Resistant Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound and Aminosterol Mimics Inhibit the Peptidoglycan Glycosyltransferase Activity of PBP1b - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to Squalamine Disposal
For researchers, scientists, and drug development professionals, the proper disposal of investigational compounds like squalamine is a critical component of laboratory safety and regulatory compliance. Adherence to established protocols not only protects laboratory personnel and the environment but also upholds the integrity of research. This guide provides essential, step-by-step logistical information for the safe handling and disposal of this compound, ensuring that its unique properties are managed with the necessary precautions.
Immediate Safety and Handling Protocols
While the Safety Data Sheet (SDS) for this compound may indicate that it is not classified as a hazardous substance, it is imperative to handle all investigational drugs with a high degree of caution.[1] The following personal protective equipment (PPE) and handling procedures are mandatory to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE):
-
Eye Protection: Always wear safety goggles with side shields.[1]
-
Hand Protection: Use protective gloves.[1]
-
Body Protection: Wear impervious clothing, such as a lab coat.[1]
-
Respiratory Protection: In situations where dust or aerosols may be generated, a suitable respirator should be used.[1]
Handling Procedures:
-
Avoid all personal contact, including inhalation of dust or aerosols.[1][2]
-
Work in a well-ventilated area, preferably within a chemical fume hood.[1][2]
-
Prevent the substance from entering drains, water courses, or the soil.[1]
-
Ensure that an accessible safety shower and eye wash station are available.[1]
Step-by-Step Disposal Plan for this compound
The disposal of this compound, as an investigational drug, should follow the established guidelines for pharmaceutical waste, which often involves treating it as hazardous waste to ensure the highest level of safety and compliance.[3][4][5]
Step 1: Waste Identification and Segregation
-
Initial Assessment: Although not classified as hazardous, treat this compound waste as a chemical waste in a laboratory setting.
-
Segregation: Do not mix this compound waste with general laboratory trash. It should be collected in a designated and compatible waste container.
Step 2: Container Selection and Labeling
-
Container: Use a compatible container, typically made of glass or plastic, that can be securely sealed.[3] For liquid waste, do not fill the container to more than 75% capacity to allow for vapor expansion.[6]
-
Labeling: Obtain a "HAZARDOUS WASTE" label from your institution's Environmental Health and Safety (EHS) department.[3] The label must include:
Step 3: Storage of Waste
-
Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA.[3] This area should be a secure location, such as a locked cabinet or a secondary containment tub.[3]
-
Compatibility: Ensure that this compound waste is not stored with incompatible chemicals.
Step 4: Arranging for Disposal
-
Contact EHS: When the waste container is full or ready for disposal, contact your institution's EHS office. They will provide instructions for pickup and final disposal.
-
Professional Disposal: The EHS will arrange for the transport of the waste to a permitted hazardous waste incineration facility.[3][7] This is the standard and required method for the destruction of many investigational drugs.[5][7]
Quantitative Data Summary for Disposal
| Parameter | Specification | Rationale | Citation |
| Waste Container Fill Level | Do not exceed 75% capacity | To allow for expansion of liquids and vapors, preventing container rupture. | [6] |
| Chemical Sterilization (for contaminated materials) | 10% bleach solution for 24 hours | A common method for sterilizing materials potentially contaminated with microorganisms before disposal. | [8] |
| Autoclave Sterilization (for contaminated materials) | 121°C at 15 psi for 30 minutes | A standard method for sterilizing biohazardous waste. | [8] |
Experimental Protocol: Decontamination of Surfaces and Equipment
In the event of a spill or as part of routine laboratory cleaning, surfaces and equipment that have come into contact with this compound should be decontaminated.
Materials:
-
70% Ethanol or another suitable laboratory disinfectant
-
Absorbent material (e.g., paper towels, spill pads)
-
Personal Protective Equipment (PPE) as listed above
-
Designated hazardous waste container
Methodology:
-
Containment: For spills, first contain the area to prevent further spread.
-
Absorption: Absorb any liquid this compound solutions with a finely-powdered liquid-binding material or other absorbent pads.[1]
-
Application of Decontaminant: Thoroughly wet the contaminated surface or equipment with 70% ethanol. The Safety Data Sheet for this compound suggests scrubbing with alcohol for decontamination.[1]
-
Contact Time: Allow the disinfectant to remain in contact with the surface for a sufficient amount of time (typically several minutes) to ensure decontamination.
-
Wiping: Wipe the surface clean with fresh absorbent material.
-
Disposal of Contaminated Materials: All used absorbent materials, contaminated PPE, and any other materials from the cleanup should be placed in the designated hazardous waste container for this compound.[1]
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps and decision points in the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound waste in a laboratory setting.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. research.cuanschutz.edu [research.cuanschutz.edu]
- 4. rxdestroyer.com [rxdestroyer.com]
- 5. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 6. nipissingu.ca [nipissingu.ca]
- 7. medicalcenter.virginia.edu [medicalcenter.virginia.edu]
- 8. flinnsci.com [flinnsci.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Squalamine
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the handling and disposal of Squalamine. The following procedural steps are designed to ensure the safety of laboratory personnel and to provide a clear, operational plan for working with this potent aminosterol compound.
Personal Protective Equipment (PPE) for Handling this compound
A multi-layered approach to PPE is recommended to prevent skin and eye contact, as well as inhalation of any aerosols. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity Level | Task Example | Recommended Personal Protective Equipment |
| Low-Intensity | Weighing, preparing solutions in a ventilated enclosure | - Nitrile gloves (double-gloving recommended)- Standard laboratory coat- Safety glasses with side shields |
| Medium-Intensity | In vitro cell culture work, non-aerosol generating procedures | - Double nitrile gloves- Disposable gown or dedicated lab coat- Safety goggles- Face shield if there is a splash risk |
| High-Intensity | Procedures with a high risk of aerosol generation (e.g., sonication, vortexing) | - Double nitrile gloves- Chemical-resistant disposable gown or coveralls- Safety goggles and a full-face shield- Appropriate respiratory protection (e.g., N95 respirator or a powered air-purifying respirator (PAPR) in a certified chemical fume hood or biological safety cabinet) |
General laboratory best practices, such as wearing closed-toe shoes and long pants, should be observed at all times.[2][3]
Experimental Protocols: Safe Handling and Disposal Procedures
Handling this compound Powder:
-
Preparation: Conduct all manipulations of powdered this compound within a certified chemical fume hood or a powder containment hood to prevent inhalation of fine particulates.
-
Weighing: Use a dedicated set of weighing tools (spatula, weigh paper). Clean the tools thoroughly after use.
-
Personal Protective Equipment: At a minimum, wear double nitrile gloves, a lab coat, and safety glasses. For larger quantities, consider enhanced respiratory protection.
Handling this compound Solutions:
-
Preparation: Prepare solutions in a chemical fume hood or biological safety cabinet.
-
Personal Protective Equipment: Wear nitrile gloves, a lab coat, and safety goggles to protect against splashes.[2]
-
Spills: In case of a spill, absorb the liquid with an inert material (e.g., vermiculite, sand, or chemical absorbent pads). Decontaminate the area with a suitable laboratory disinfectant, followed by a thorough cleaning with soap and water.
Disposal Plan: All waste contaminated with this compound should be treated as hazardous chemical waste.
-
Segregation: Segregate this compound waste from general laboratory waste. This includes contaminated gloves, pipette tips, tubes, and absorbent materials.
-
Containment:
-
Solid Waste: Collect all contaminated solid waste (e.g., gloves, weigh paper, pipette tips) in a designated, clearly labeled, leak-proof hazardous waste container.
-
Liquid Waste: Collect liquid waste containing this compound in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other chemical waste streams unless compatibility has been confirmed.
-
Sharps: Any sharps (needles, scalpels) contaminated with this compound must be disposed of in a designated sharps container for hazardous materials.[4]
-
-
Labeling: Label all waste containers with "Hazardous Waste," the name "this compound," and the date of accumulation.
-
Final Disposal: Arrange for disposal through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations for hazardous chemical waste.
Workflow for Safe Handling and Disposal of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
